1,1,1,3,3-Pentafluoroisopropyl fluorosulfate (PFUi-FS) represents a specialized intersection between organofluorine chemistry and Sulfur(VI) Fluoride Exchange (SuFEx) technology. As the fluorosulfate ester of 1,1,1,3,3-pentafluoropropan-2-ol, this reagent serves two distinct but critical roles in drug discovery:
A Latent Electrophile: It acts as a "warhead" for covalent protein modification, targeting tyrosine and lysine residues under specific biological conditions.
A Lipophilic Bioisostere: It introduces the metabolically stable 1,1,1,3,3-pentafluoroisopropyl motif, modulating pKa and lipophilicity in lead optimization.
This guide details the structural properties, validated synthesis protocols, and mechanistic applications of PFUi-FS, designed for researchers utilizing SuFEx for chemical biology and late-stage functionalization.
Chemical Identity & Physicochemical Properties
PFUi-FS combines a highly fluorinated alkyl chain with a pseudo-halide leaving group (
). The electron-withdrawing nature of the pentafluoroisopropyl group enhances the electrophilicity of the sulfur center compared to non-fluorinated alkyl fluorosulfates, while maintaining stability against hydrolysis in neutral media.
Table 1: Chemical Specification & Physical Properties
Two primary routes exist for synthesizing PFUi-FS. Method A is the preferred laboratory standard due to operational simplicity and high yields, utilizing the SuFEx "gas-to-liquid" transfer.
Method A: The SuFEx Route (Alcohol Activation)
Rationale: Direct activation of the commercially available alcohol using Sulfuryl Fluoride (
) gas. This method avoids harsh acidic conditions.
Reagents:
1,1,1,3,3-Pentafluoropropan-2-ol (1.0 equiv)
Sulfuryl Fluoride (
) (Balloon or bubbling)
Triethylamine (
) (2.0 equiv)
Dichloromethane (DCM) (0.2 M)
Protocol:
Setup: Flame-dry a round-bottom flask and purge with nitrogen. Add 1,1,1,3,3-pentafluoropropan-2-ol and DCM.
Base Addition: Cool to 0 °C. Add
dropwise.
Gas Introduction: Introduce
gas into the headspace (or bubble slowly) for 15 minutes. Caution: is toxic; use a fume hood.
Reaction: Stir at room temperature (RT) for 4–6 hours. Monitor by
NMR (Look for disappearance of alcohol signal and appearance of singlet around +30 to +40 ppm).
Workup: Dilute with DCM, wash with 1N HCl (to remove amine salts), then water. Dry over
.
Purification: Concentrate under reduced pressure. Distillation is recommended for high purity.
Method B: The Fluoroolefin Route (Industrial)
Rationale: Addition of fluorosulfuric acid to the alkene. Used when the alkene precursor is more accessible.
Reagents:
1,1,3,3,3-Pentafluoropropene (1.0 equiv)
Fluorosulfuric acid (
) (1.1 equiv)
Protocol:
Condense 1,1,3,3,3-pentafluoropropene into a Hastelloy autoclave at -78 °C.
Slowly add
.
Warm to RT and stir for 12 hours.
Distill the product directly from the reaction mixture.
Visualization: Synthesis Workflow
The following diagram illustrates the logical flow for both synthesis methods, highlighting the critical decision points.
Figure 1: Comparative synthetic routes for PFUi-FS. Method A (Blue) is recommended for research applications due to milder conditions.
Applications in Drug Discovery
Covalent Chemoproteomics (SuFEx)
PFUi-FS serves as a "context-dependent" electrophile. Unlike sulfonyl chlorides (which are highly reactive and non-specific), fluorosulfates are relatively stable until activated by a specific protein microenvironment—typically a tyrosine or lysine residue aided by hydrogen bonding or proximal basic residues.
Mechanism: The protein nucleophile attacks the sulfur center, displacing the fluoride ion.
Utility: Used to map "ligandable" pockets in proteins that are difficult to target with reversible inhibitors.
Bioisosteric Replacement
The 1,1,1,3,3-pentafluoroisopropyl group is a bioisostere for the isopropyl group.
Metabolic Stability: The C-F bonds block oxidative metabolism (P450 hydroxylation) typical of isopropyl groups.
Lipophilicity: Increases
, enhancing membrane permeability.
Acidity Modulation: The strong electron-withdrawing effect (
) lowers the of neighboring functional groups.
Visualization: Mechanism of Action (Protein Labeling)
This diagram details the SuFEx-mediated covalent modification of a Tyrosine residue by PFUi-FS.
Figure 2: SuFEx mechanism showing the specific activation and covalent tagging of a Tyrosine residue by PFUi-FS.
Safety & Handling
Toxicity: Fluorosulfates can act as alkylating agents. Handle with gloves and in a fume hood.
HF Liberation: Upon hydrolysis or reaction, fluoride ions are released. Avoid contact with glass if strictly anhydrous conditions are not maintained (though generally compatible with borosilicate glass in organic solvents).
First Aid: In case of skin contact, treat as a potential HF burn (Calcium Gluconate gel).
References
Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link
Jones, L. H. (2018). "Emerging Utility of Fluorosulfate Chemical Probes." ACS Medicinal Chemistry Letters. Link
Honeywell. (2007).[1] "HFC-245fa Product Stewardship Summary." (Precursor Data). Link
Bertram, J., et al. (2024).[2] "Synthesis of fluorosulfates." Journal of Organic Chemistry. Link
Barata-Vallejo, S., et al. (2023). "Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry." Chemical Society Reviews. Link
Technical Guide: SuFEx-Mediated Synthesis of 1,1,1,3,3-Pentafluoroisopropyl Fluorosulfate
The following technical guide details the synthesis of 1,1,1,3,3-Pentafluoroisopropyl Fluorosulfate from its alcohol precursor. This document is structured for research scientists and medicinal chemists, focusing on the...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the synthesis of 1,1,1,3,3-Pentafluoroisopropyl Fluorosulfate from its alcohol precursor. This document is structured for research scientists and medicinal chemists, focusing on the Sulfur(VI) Fluoride Exchange (SuFEx) methodology, which represents the current state-of-the-art for generating this class of compounds.
Executive Summary & Chemical Context
Target Molecule: 1,1,1,3,3-Pentafluoroisopropyl fluorosulfate
Precursor: 1,1,1,3,3-Pentafluoro-2-propanol (CAS: 406-58-6)
Primary Application: Covalent warheads in drug discovery, lipophilic linkers, and late-stage functionalization of bioactive molecules.
The fluorosulfate group (
) has emerged as a privileged motif in medicinal chemistry due to its unique balance of stability and reactivity. Unlike triflates (which are highly unstable hydrolytically) or sulfonyl chlorides (which are prone to reduction and non-specific reactions), fluorosulfates are stable under physiological conditions but react specifically with protein side chains (e.g., Tyrosine, Lysine) in the presence of a specific microenvironment or "click" activation.
This guide focuses on converting the electron-deficient alcohol 1,1,1,3,3-pentafluoro-2-propanol into its corresponding fluorosulfate. This transformation presents a specific challenge: the fluorine atoms on the isopropyl chain withdraw electron density, making the hydroxyl proton more acidic (
~11) but the oxygen atom significantly less nucleophilic than standard aliphatic alcohols.
Synthesis Pathways[1][2][3][4]
Two primary pathways are recommended based on scale and equipment availability.
Pathway A: Gaseous
(The "SuFEx" Standard)
Best for: Multigram scale, high atom economy, and cost-efficiency.
This method utilizes Sulfuryl Fluoride (
) gas.[1][2][3][4] While is a common fumigant, it is a toxic gas and requires a fume hood with proper ventilation.
Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 - 1.5 equiv) or BEMP.
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN).
Rationale:
Standard bases like Triethylamine (TEA) are often insufficient for fluoroalcohols due to the reversibility of the reaction and the lower nucleophilicity of the fluorinated alkoxide. DBU is preferred as it forms a stable amidinium salt and drives the equilibrium forward.
Pathway B: Solid Transfer Reagents (AISF)
Best for: Small scale (<100 mg), combinatorial libraries, or labs lacking gas handling kits.
This method uses AISF ([4-(Acetylamino)phenyl]imidodisulfuryl difluoride), a shelf-stable solid that acts as a "fluorosulfuryl" donor.[1]
The formation of the fluorosulfate proceeds via a nucleophilic substitution at the Sulfur(VI) center. The fluoroalcohol, activated by the base, attacks the sulfur, displacing one fluoride ion.
Figure 1: Mechanistic pathway for the base-mediated SuFEx reaction of fluoroalcohols.
Detailed Experimental Protocol (Pathway A)
Safety Note:
is a neurotoxic gas. All operations must be performed in a well-ventilated fume hood. A portable monitor is recommended.
Step-by-Step Workflow
Preparation:
Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar.
Observation: The solution may warm slightly; stir for 10 minutes to ensure deprotonation.
Gas Addition:
Method 1 (Balloon): Attach a balloon filled with
gas to the flask via a needle through a septum.
Method 2 (Bubbling): Slowly bubble
gas from a cylinder through the solution for 5-10 minutes, then seal the vessel.
Note: For fluoroalcohols, maintaining a saturation of
is critical. A balloon provides constant pressure.
Reaction:
Allow the mixture to warm to Room Temperature (25°C).
Stir for 2–4 hours.
Monitoring: Check reaction progress via
NMR. The starting material (alcohol) signals will shift, and a new signal for will appear (typically +30 to +40 ppm relative to ).
Quench & Workup:
Critical Step: Dilute the reaction mixture with DCM (30 mL) and wash vigorously with 1M HCl (2 x 20 mL).
Reasoning: The acid wash is mandatory to remove the DBU base. Residual DBU can degrade the fluorosulfate or complicate purification.
Wash the organic layer with water (1 x 20 mL) and Brine (1 x 20 mL).
Dry over anhydrous
, filter, and concentrate under reduced pressure (carefully, as the product may be volatile).
Purification:
If necessary, purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). However, quantitative conversion is often achieved, allowing the crude to be used directly if the acid wash was efficient.
Analytical Characterization
To validate the synthesis, look for these specific spectral signatures:
Technique
Expected Data
Interpretation
NMR
+32 to +40 ppm (1F, s)
Characteristic shift of the Fluorosulfate () group.
NMR
-75 to -85 ppm (3F, )
Trifluoromethyl group (shifts slightly downfield from alcohol).
NMR
-120 to -130 ppm (2F, )
Difluoromethyl group.
NMR
4.5 - 5.5 ppm (m)
Methine proton (). The hydroxyl proton signal (broad singlet) will be absent.
GC-MS
Molecular Ion () or fragments
Look for loss of fragment.
Logic Diagram: Process Decision Tree
Figure 2: Decision matrix for selecting the synthesis pathway and critical workup steps.
References
Dong, J., Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link
Bernús, M., Noël, T., et al. (2023).[6] "A modular flow platform for sulfur(VI) fluoride exchange ligation of small molecules, peptides and proteins."[6] Nature Synthesis.[6] Link
Veryser, C., De Borggraeve, W. M., et al. (2017).[7] "Rapid Ex Situ Generation of Gaseous Sulfuryl Fluoride (SO2F2) from 1,1′-Sulfonyldiimidazole." Organic Letters. Link
Li, J., Wu, P., et al. (2020). "Novel Approaches to Access Arylfluorosulfates and Sulfamoyl Fluorides Based on Sulfur (VI) Fluoride Exchange." Current Protocols in Chemical Biology. Link
An In-depth Technical Guide to the Safety and Toxicity of 1,1,1,3,3-Pentafluoroisopropyl Fluorosulfate
For Researchers, Scientists, and Drug Development Professionals Section 1: Introduction and Chemical Profile 1,1,1,3,3-Pentafluoroisopropyl fluorosulfate is a complex organofluorine compound. While its direct application...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Section 1: Introduction and Chemical Profile
1,1,1,3,3-Pentafluoroisopropyl fluorosulfate is a complex organofluorine compound. While its direct applications are not widely documented, its structure suggests potential utility in specialized areas of organic synthesis and as a building block in medicinal chemistry, leveraging the unique properties of both the pentafluoroisopropyl and fluorosulfate moieties.[1][2] The fluorosulfate group, in particular, is recognized for its role in "Sulfur(VI) Fluoride Exchange" (SuFEx) click chemistry, a powerful tool for creating stable molecular connections in drug discovery and chemical biology.[1][3]
Chemical Identity
Property
Information
Chemical Name
1,1,1,3,3-Pentafluoroisopropyl fluorosulfate
Synonyms
None readily available
Molecular Formula
C₃HF₅O₃S
Molecular Weight
230.09 g/mol
CAS Number
Not assigned
Structural Representation
Caption: Chemical structure of 1,1,1,3,3-Pentafluoroisopropyl fluorosulfate.
Section 2: Hazard Identification and Safety Data Sheet (SDS) Profile
Based on the analysis of related compounds, 1,1,1,3,3-Pentafluoroisopropyl fluorosulfate should be handled as a hazardous substance. The following SDS information is projected based on the known hazards of similar fluorinated and sulfated compounds.
GHS Hazard Classification (Predicted)
Acute Toxicity (Oral, Dermal, Inhalation): Category 3 or 4.[4][5] Many organofluorine compounds exhibit toxicity if swallowed, in contact with skin, or if inhaled.[4]
Skin Corrosion/Irritation: Category 1B or 2.[5][6] Fluorinated compounds can be corrosive or irritating to the skin.
Serious Eye Damage/Eye Irritation: Category 1.[5] Likely to cause serious eye damage.
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).[5]
Hazardous to the Aquatic Environment (Chronic): Category 3.[7]
GHS Label Elements (Predicted)
Pictograms:
Skull and Crossbones (for acute toxicity)
Corrosion
Exclamation Mark (for skin/eye irritation and respiratory tract irritation)
Signal Word: Danger
Hazard Statements:
H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.[4]
P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[4]
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
Section 3: Toxicological Profile
The toxicological properties of 1,1,1,3,3-Pentafluoroisopropyl fluorosulfate have not been directly studied. However, an analysis of its constituent parts and related compounds allows for an informed assessment of its potential toxicological effects.
Toxicokinetics
Absorption: Perfluoroalkyls can be absorbed orally, with some studies showing rapid absorption.[8] Dermal absorption is generally considered limited for many perfluoroalkyls.[8] Inhalation is a potential route of exposure for volatile compounds.
Distribution: Perfluoroalkyls tend to distribute to the liver, kidneys, and blood, where they can bind to proteins.[8]
Metabolism: Perfluoroalkyls are generally not metabolized in the body.[8]
Excretion: Elimination half-lives of perfluoroalkyls can vary significantly between compounds and species.[8]
Acute Toxicity
Based on related fluorinated compounds, acute exposure could lead to:
Oral and Dermal: Harmful or toxic effects if swallowed or in contact with the skin.[4][5]
Inhalation: Inhalation of vapors or aerosols may cause respiratory tract irritation.[5] High concentrations of similar volatile fluorinated compounds have shown low acute toxicity in animal studies, but this compound's reactivity may differ.[9]
Chronic Toxicity and Specific Health Effects
Prolonged or repeated exposure to certain per- and polyfluoroalkyl substances (PFAS) has been associated with various health effects. While the specific long-term effects of 1,1,1,3,3-Pentafluoroisopropyl fluorosulfate are unknown, related compounds have shown potential for:
Organ Damage: May cause damage to organs such as the liver and kidneys through prolonged or repeated exposure.[4]
Endocrine Disruption: Some perfluorinated compounds have been shown to interfere with thyroid hormone levels.[10]
Carcinogenicity and Mutagenicity: Data on structurally similar compounds is mixed. Some fluorinated compounds have shown no activity in mutagenicity assays like the Ames test.[9] However, some PFAS are suspected of causing cancer.[4]
Section 4: Safe Handling and Emergency Procedures
Given the predicted hazardous nature of this compound, stringent safety protocols are essential.
Personal Protective Equipment (PPE)
A risk assessment should guide the selection of appropriate PPE, which should include, at a minimum:
Eye Protection: Chemical safety goggles and a face shield.[11]
Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and closed-toe shoes. For significant exposure risks, a chemical-resistant suit may be necessary.[11][12]
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7] If there is a risk of inhalation, a NIOSH-approved respirator with appropriate cartridges should be used.[13]
Caption: Recommended Personal Protective Equipment for handling the compound.
First-Aid Measures
Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[14]
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[15] Seek immediate medical attention.
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[15] Seek immediate medical attention.
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[13]
Fire-Fighting Measures
Extinguishing Media: Use extinguishing media appropriate for the surrounding fire.
Specific Hazards: Combustion may produce toxic and corrosive fumes, including hydrogen fluoride and sulfur oxides.
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[11]
Handling and Storage
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist.[13]
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.[13]
Section 5: Experimental Protocols and Data
As no direct experimental data is available for this specific compound, this section provides a general framework for assessing the toxicity of a novel fluorinated compound, based on standard toxicological assays.
In Vitro Toxicity Assessment Workflow
Caption: A generalized workflow for the in vitro toxicity assessment of a novel chemical.
Step-by-Step Protocol: Ames Test (Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of a chemical.[9]
Strain Selection: Select several strains of Salmonella typhimurium with mutations in the histidine operon.
Metabolic Activation: Prepare test conditions with and without a mammalian metabolic activation system (e.g., S9 fraction from rat liver).
Exposure: Expose the bacterial strains to various concentrations of the test compound.
Plating: Plate the treated bacteria on a minimal agar medium lacking histidine.
Incubation: Incubate the plates for 48-72 hours.
Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).
Data Analysis: A significant increase in the number of revertant colonies compared to the control indicates mutagenic potential.
Section 6: Conclusion
1,1,1,3,3-Pentafluoroisopropyl fluorosulfate is a compound for which specific safety and toxicity data are lacking. Based on its chemical structure, it should be handled with extreme caution as a potentially toxic and corrosive substance. The recommendations in this guide are based on data from structurally related compounds and are intended to provide a foundation for safe laboratory practices. It is imperative that any organization intending to synthesize or use this compound conduct a thorough, substance-specific risk assessment and implement appropriate engineering controls, personal protective equipment, and emergency procedures.
References
First Aid Procedures for Chemical Hazards | NIOSH - CDC. (n.d.).
SAFETY DATA SHEET 1,1,1,3,3-Pentafluoropropane SECTION 1: Identification of the substance/mixture and of the company/undertaking - Linde Gas. (2015, December 11).
Personal Protective Equipment | US EPA. (2025, September 12).
Honeywell Hydrofluoric Acid Recommended Medical Treatment for Hydrofluoric Acid Exposure Hydroflu Quick R - Division of Research Safety. (n.d.).
Synthesis and Chemical Transformations of Fluorosulfates | Request PDF - ResearchGate. (n.d.).
Synthesis and structure–activity relationships of aryl fluorosulfate-based inhibitors as novel antitubercular agents - PMC. (n.d.).
Fluorosulfates and Sulfamoyl Fluorides for Drug Design - Enamine. (n.d.).
Toxicological Profile for Perfluoroalkyls - Agency for Toxic Substances and Disease Registry | ATSDR. (n.d.).
Summary of Toxicology Studies on 6:2 FTS and Detailed Technical Support Documents - Arkansas Division of Environmental Quality. (2021, February 11).
The Reactivity Profile of Fluorosulfate Esters: A Technical Guide
Executive Summary For decades, the sulfonate leaving group hierarchy was dominated by tosylates, mesylates, and the highly reactive triflates. Fluorosulfate esters (sulfurofluoridates) were largely ignored due to a misco...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
For decades, the sulfonate leaving group hierarchy was dominated by tosylates, mesylates, and the highly reactive triflates. Fluorosulfate esters (sulfurofluoridates) were largely ignored due to a misconception that the S–F bond was chemically inert. This guide corrects that record.
The fluorosulfate group is a "sleeping giant" in organic synthesis.[1] It possesses a unique "Goldilocks" reactivity profile : it is stable enough to survive aqueous workups, silica chromatography, and metabolic conditions, yet reactive enough to undergo orthogonal activation for click chemistry (SuFEx) or transition metal-catalyzed cross-coupling. This guide provides the mechanistic grounding and self-validating protocols required to deploy fluorosulfates as superior alternatives to triflates.[1]
Part 1: The Structural Paradigm & Stability
The utility of fluorosulfate esters lies in their resistance to hydrolysis compared to their triflate analogs.[1] While the triflate group (–OTf) is a powerful leaving group due to the electron-withdrawing CF₃ moiety, it is often hydrolytically unstable and difficult to handle on large scales.
The fluorosulfate group (–OSO₂F) replaces the CF₃ with a Fluorine atom. Fluorine is electronegative but also capable of resonance donation into the sulfur center, modulating the electrophilicity. This results in a functional group that is shelf-stable but can be "woken up" by specific catalysts.[1][2]
Table 1: Comparative Stability and Reactivity Profile
Feature
Triflate (–OTf)
Fluorosulfate (–OSO₂F)
Tosylate (–OTs)
Leaving Group Ability
Excellent ( faster than tosylates)
Good (Pseudohalide character)
Moderate
Hydrolytic Stability
Poor (Decomposes in moist air/silica)
Excellent (Stable to aq. acid/base wash)
Good
Chromatography
Difficult (Often requires neutral alumina)
Standard (Stable on Silica Gel)
Standard
Atom Economy
Low (High MW waste)
High (Low MW waste)
Moderate
Primary Activation
Solvolysis / C–O Cleavage
SuFEx (S–F cleavage) or C–O Cleavage
S_N2 Displacement
Part 2: Synthesis of Fluorosulfate Esters
Historically, synthesis required toxic sulfuryl fluoride gas (
). Modern workflows utilize solid surrogates for safer, more reproducible results.[1]
The Reagent of Choice: AISF
For research-scale synthesis (mg to multigram), the solid reagent AISF ([4-(Acetylamino)phenyl]imidodisulfuryl difluoride) is the gold standard. It acts as a crystalline source of "SO₂F" that avoids gas cylinders.[1][3]
Protocol A: Synthesis of Aryl Fluorosulfates using AISF
Objective: Convert a phenol to an aryl fluorosulfate.
Scope: Compatible with primary amines, alcohols (chemoselective for phenols), and heterocycles.[3]
Solvent: THF or Dichloromethane (0.2 M concentration)
Step-by-Step Workflow:
Charge: In a round-bottom flask, dissolve the phenol (1.0 equiv) and AISF (1.2 equiv) in anhydrous THF.
Activate: Add DBU dropwise at room temperature. Note: The reaction is exothermic; for scales >5g, cool to 0°C.
Monitor: Stir for 10–30 minutes. Monitor by TLC.[1] The conversion is typically quantitative.[1]
Quench: Dilute with EtOAc and wash with 0.5 M HCl (2x). Crucial Step: The acid wash removes the byproduct (acetamidophenyl sulfamate) and excess DBU. The fluorosulfate is stable to this acidic condition.[1]
Purify: Dry over
, concentrate, and purify via standard silica gel flash chromatography.
Part 3: SuFEx Click Chemistry (S–F Activation)
Sulfur(VI) Fluoride Exchange (SuFEx) is the "next generation" click chemistry defined by K. Barry Sharpless. Unlike standard nucleophilic substitution, SuFEx relies on the unique bond energy of the S–F bond.[1] It does not react with nucleophiles unless a specific catalyst (H-bond donor or Lewis base) facilitates the fluoride departure.
Mechanistic Pathway
The reaction between a fluorosulfate and a silyl ether (to form a sulfate diester) proceeds via a pentacoordinate sulfur intermediate. The driving force is the formation of the incredibly strong Si–F bond (approx. 135 kcal/mol).
Figure 1: The SuFEx mechanism relies on the "Si-F" trap. The catalyst (typically DBU or BEMP) activates the silyl ether, allowing the oxygen to attack the sulfur center, expelling fluoride which is immediately trapped by silicon.
Part 4: Transition Metal Catalysis (C–O Activation)
Beyond click chemistry, fluorosulfates act as pseudohalides in Palladium-catalyzed cross-coupling. They are electronically similar to triflates but significantly cheaper and more robust.[1]
The Catalytic Cycle
The C–O bond of the aryl fluorosulfate is activated via Oxidative Addition by a Pd(0) species. This allows fluorosulfates to replace aryl bromides or triflates in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.[1]
Key Insight: Unlike triflates, which often require anhydrous conditions to prevent hydrolysis before reaction, fluorosulfates can be used in aqueous surfactant media or open-air conditions.[1]
Figure 2: The Pd-catalyzed cross-coupling cycle for aryl fluorosulfates. The oxidative addition step (top) cleaves the C-O bond, treating the fluorosulfate group as a leaving group similar to Bromide.
Protocol B: Suzuki-Miyaura Coupling of Fluorosulfates
Objective: Coupling an aryl fluorosulfate with an aryl boronic acid.[1][4]
Reagents:
Electrophile: Aryl Fluorosulfate (1.0 equiv)
Nucleophile: Aryl Boronic Acid (1.5 equiv)
Catalyst:
(2 mol%) + CM-Phos or XPhos (4 mol%)
Base:
(3.0 equiv)
Solvent: THF:Water (10:1)
Step-by-Step Workflow:
Degas: Sparge the solvent mixture (THF/Water) with Nitrogen for 15 minutes. Self-Validation: Oxygen inhibits the Pd(0) cycle; color change to black Pd-black indicates oxidation/decomposition.[1]
Assembly: Add fluorosulfate, boronic acid, base, and precatalyst to a reaction vial.
Reaction: Heat to 60°C for 2–4 hours.
Workup: Filter through a celite pad to remove Palladium residues. Dilute with EtOAc, wash with brine.
Analysis: Fluorosulfates do not hydrolyze to phenols under these basic conditions, so any phenol observed is likely from boronic acid oxidation, not substrate decomposition.
References
Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[2][5] Angewandte Chemie International Edition.[1][2][5][6] Link
Han, J., et al. (2015). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfates. Tetrahedron Letters.[1][3] Link
Zhou, H., et al. (2018). Introduction of a Crystalline, Shelf-Stable Reagent for the Synthesis of Sulfur(VI) Fluorides.[3][7] Organic Letters.[1][3][5] Link
Barasoain, I., et al. (2015). SuFEx-based synthesis of polysulfates. Nature Protocols.[1] Link
Chen, W., et al. (2016). Arylfluorosulfates Inactivate Intracellular Lipid Binding Protein(s) through Chemoselective SuFEx Reaction.[2][3] Journal of the American Chemical Society.[1] Link
Solubility of 1,1,1,3,3-Pentafluoroisopropyl fluorosulfate in organic solvents
An In-Depth Technical Guide to the Solubility of 1,1,1,3,3-Pentafluoroisopropyl Fluorosulfate in Organic Solvents Abstract This technical guide provides a comprehensive framework for researchers, scientists, and drug dev...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Solubility of 1,1,1,3,3-Pentafluoroisopropyl Fluorosulfate in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of 1,1,1,3,3-Pentafluoroisopropyl Fluorosulfate in a range of common organic solvents. Given the novelty of this compound and the absence of extensive public solubility data, this document emphasizes a robust methodological approach. It combines theoretical considerations for solvent selection based on the physicochemical properties of highly fluorinated compounds with a detailed, field-proven experimental protocol. The objective is to empower researchers to generate reliable and reproducible solubility data, a critical parameter for applications in medicinal chemistry, agrochemistry, and materials science.
Introduction: The Significance of 1,1,1,3,3-Pentafluoroisopropyl Fluorosulfate and Its Solubility
1,1,1,3,3-Pentafluoroisopropyl fluorosulfate is a highly fluorinated organic compound featuring a fluorosulfate functional group. The fluorosulfate moiety is increasingly recognized in drug discovery and chemical biology as a versatile reactive group.[1][2] Aryl fluorosulfates, for example, can act as covalent inhibitors and are valuable in chemoproteomic workflows.[2][3] The dense fluorination of the isopropyl group suggests unique physicochemical properties, such as high thermal and chemical stability.[4][5]
Solubility is a fundamental physicochemical property that dictates the suitability of a compound for a vast array of applications. In drug development, solubility influences bioavailability, formulation, and in vitro assay design.[6] For synthetic applications, solvent selection is critical for reaction kinetics, purification, and yield. Therefore, establishing a reliable solubility profile for 1,1,1,3,3-Pentafluoroisopropyl Fluorosulfate is a foundational step in its scientific exploration and application.
Theoretical Framework for Solvent Selection
The unique structure of 1,1,1,3,3-Pentafluoroisopropyl Fluorosulfate—combining a polar fluorosulfate group with a nonpolar, highly fluorinated alkyl chain—suggests a complex solubility profile.
Physicochemical Properties of Highly Fluorinated Compounds
Highly fluorinated organic compounds are known for their distinct properties, which deviate from their hydrocarbon analogs.[7] They exhibit weak van der Waals interactions, leading to properties like low surface tension and miscibility with other fluorinated substances ("fluorophilicity").[7] While the high electronegativity of fluorine can create strong dipoles in C-F bonds, the symmetrical arrangement in perfluorinated segments can result in a molecule with low overall polarity. These characteristics often lead to limited solubility in both traditional hydrocarbon solvents and polar solvents like water. However, they can show improved solubility in solvents that can engage in specific interactions or have some fluorinated character.[8][9]
The Influence of the Fluorosulfate Group
The fluorosulfate group (-OSO₂F) is a potent electron-withdrawing group and contributes significant polarity to the molecule. It is relatively stable to hydrolysis under neutral or acidic conditions.[1] This polar functional group is expected to enhance solubility in polar organic solvents.
A Strategic Approach to Solvent Selection
Based on the dual nature of the target molecule, a systematic approach to solvent selection is recommended. The chosen solvents should span a range of polarities and functional groups to build a comprehensive solubility profile. A suggested starting panel of solvents is presented below.
These solvents can engage in dipole-dipole interactions with the polar fluorosulfate group and may better accommodate the overall molecule than protic solvents.
The hydroxyl group can act as a hydrogen bond donor and acceptor, potentially interacting with the oxygen atoms of the fluorosulfate group.
Nonpolar
Hexanes, Toluene, Dichloromethane (DCM)
These solvents will probe the solubility driven by the fluorinated alkyl portion of the molecule. While expected to be low, this data is crucial for a complete profile.
Solvents with significant fluorine content may exhibit enhanced solubility due to favorable "fluorous-fluorous" interactions.
Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility
The shake-flask method is the gold-standard technique for determining thermodynamic equilibrium solubility due to its reliability and directness.[10][11] The following protocol is a self-validating system designed to ensure accuracy and reproducibility.
The Emergence of a Potent Electrophile: A Technical Guide to the Mechanism of Action of 1,1,1,3,3-Pentafluoroisopropyl Fluorosulfate
For Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of modern organic synthesis and chemical biology, the demand for highly reactive and selective electrophilic reagents is incessant...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern organic synthesis and chemical biology, the demand for highly reactive and selective electrophilic reagents is incessant. This guide delves into the mechanistic underpinnings of 1,1,1,3,3-Pentafluoroisopropyl Fluorosulfate, a compound poised to be a powerful tool for the introduction of the pentafluoroisopropyl group into a diverse range of molecules. By dissecting its electronic structure and drawing parallels with well-characterized fluorosulfate and perfluoroalkyl compounds, we illuminate the factors governing its reactivity and provide a predictive framework for its application. This document serves as a foundational resource for researchers seeking to harness the unique electrophilic properties of this reagent in their synthetic endeavors, from small molecule synthesis to complex biomolecule modification.
Introduction: The Quest for Tunable Electrophilicity
The strategic introduction of fluorinated motifs has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics, have made fluorinated compounds highly sought after.[1] Within this context, the development of novel electrophilic reagents for the efficient and selective installation of fluoroalkyl groups is of paramount importance.
While the electrophilic nature of alkylating agents like tosylates and triflates is well-established, their perfluoroalkyl counterparts present a more complex reactivity profile.[1] The high electronegativity of fluorine atoms significantly destabilizes the formation of a perfluoroalkyl cation, making SN1-type reactions energetically unfavorable in solution.[1] Consequently, electrophilic perfluoroalkylation predominantly proceeds through an SN2 or related associative mechanism.[1]
This guide focuses on the anticipated mechanism of action of 1,1,1,3,3-Pentafluoroisopropyl Fluorosulfate as a potent electrophile. By leveraging the established principles of fluorosulfate chemistry and the well-documented behavior of perfluoroalkyl systems, we will construct a comprehensive understanding of its reactivity.
Molecular Architecture and Electronic Profile
The electrophilic character of 1,1,1,3,3-Pentafluoroisopropyl Fluorosulfate is a direct consequence of its unique molecular structure. Two key features synergistically contribute to its heightened reactivity: the 1,1,1,3,3-pentafluoroisopropyl group and the fluorosulfate moiety.
The Pentafluoroisopropyl Group: The five fluorine atoms on the isopropyl backbone exert a powerful electron-withdrawing inductive effect. This effect polarizes the C-O bond, rendering the attached oxygen and, consequently, the sulfur atom of the fluorosulfate group, highly electron-deficient.
The Fluorosulfate Group: The fluorosulfate group (–OSO2F) is an excellent leaving group, a property attributed to the ability of the resulting fluorosulfate anion to effectively delocalize the negative charge across the sulfonyl and fluoro substituents. The sulfur atom in the fluorosulfate is at a high oxidation state (+6), making it inherently electrophilic.
The confluence of these two features results in a molecule with a highly polarized S-O bond and a sulfur center that is exceptionally susceptible to nucleophilic attack.
Proposed Mechanism of Action: A Concerted Displacement
The primary mechanism of action for 1,1,1,3,3-Pentafluoroisopropyl Fluorosulfate as an electrophile is proposed to be a concerted SN2-type displacement at the sulfur atom. This pathway is favored over a stepwise SN1-type mechanism due to the aforementioned instability of a free pentafluoroisopropyl cation.[1]
The reaction with a generic nucleophile (Nu:) can be depicted as follows:
The Pentafluoroisopropyl Moiety: A Bioisosteric Strategy for Enhanced Drug Properties
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: [Senior Application Scientist Name/Title] Introduction: The Strategic Role of Fluorine in Modern Drug Discovery In...
Introduction: The Strategic Role of Fluorine in Modern Drug Discovery
In the landscape of contemporary drug design, the strategic incorporation of fluorine into lead compounds has become a cornerstone for optimizing pharmacokinetic and pharmacodynamic properties. The unique physicochemical characteristics of fluorine, including its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, allow for subtle yet profound modulations of a molecule's biological profile. Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful tool in medicinal chemistry.[1] This guide focuses on the pentafluoroisopropyl [(CF₃)₂CF-] moiety, a fluorinated alkyl group that is gaining traction as a valuable bioisostere for common lipophilic groups such as isopropyl and tert-butyl. We will explore the fundamental properties of the pentafluoroisopropyl group and its potential applications in overcoming common drug development hurdles, including metabolic instability and suboptimal potency.
I. Physicochemical Landscape of the Pentafluoroisopropyl Group
The pentafluoroisopropyl group imparts a unique combination of steric bulk, lipophilicity, and electronic effects that distinguish it from its non-fluorinated counterparts. Understanding these properties is crucial for its rational application in drug design.
Lipophilicity (LogP)
The introduction of fluorine atoms generally increases the lipophilicity of a molecule. The pentafluoroisopropyl group is significantly more lipophilic than an isopropyl or tert-butyl group. This increased lipophilicity can enhance membrane permeability and improve binding to hydrophobic pockets in target proteins. However, excessive lipophilicity can also lead to undesirable properties such as poor solubility and increased off-target toxicity. Therefore, the use of the pentafluoroisopropyl group requires a careful balance of the overall molecular properties.
Table 1: Comparison of calculated LogP values for benzene substituted with isopropyl, tert-butyl, and an estimated value for the pentafluoroisopropyl group.
Electronic Effects (pKa)
The strong electron-withdrawing nature of the five fluorine atoms in the pentafluoroisopropyl group can significantly influence the acidity or basicity of nearby functional groups. This is a critical consideration in drug design, as the ionization state of a molecule affects its solubility, absorption, and interaction with biological targets. For instance, attaching a pentafluoroisopropyl group to an aromatic ring can lower the pKa of a neighboring acidic proton or a protonated amine, making it more acidic.
Substituent on Benzoic Acid
pKa
H
4.20
Isopropyl
4.35
tert-Butyl
4.39
Pentafluoroisopropyl
< 4.20 (Expected)
Table 2: Expected impact of isopropyl, tert-butyl, and pentafluoroisopropyl substituents on the pKa of benzoic acid. The pentafluoroisopropyl group is expected to decrease the pKa due to its strong inductive effect.
II. The Pentafluoroisopropyl Group as a Bioisostere: Key Applications
The primary application of the pentafluoroisopropyl moiety lies in its role as a bioisostere for the isopropyl and, more significantly, the tert-butyl group. These aliphatic groups are common in bioactive molecules, but can be susceptible to metabolic oxidation.
Blocking Metabolic Oxidation
A major advantage of the pentafluoroisopropyl group is its enhanced metabolic stability. The carbon-hydrogen bonds in isopropyl and tert-butyl groups are susceptible to oxidation by cytochrome P450 (CYP) enzymes, a primary route of drug metabolism.[3] Replacing these hydrogen atoms with fluorine, which forms much stronger bonds with carbon, effectively blocks this metabolic pathway. This can lead to a longer drug half-life, reduced clearance, and improved oral bioavailability.[1][4]
Metabolic Blocking Strategy
Caption: Bioisosteric replacement of metabolically labile groups with the pentafluoroisopropyl moiety to block CYP450-mediated oxidation.
Modulating Receptor Interactions
Beyond metabolic stability, the steric and electronic properties of the pentafluoroisopropyl group can be leveraged to fine-tune drug-receptor interactions. Its larger size compared to isopropyl can provide a better fit in certain binding pockets, potentially increasing potency. The polarized C-F bonds may also participate in favorable dipole-dipole or hydrogen bonding interactions with the protein target.[5][6][7][8]
III. Synthetic Strategies for Introducing the Pentafluoroisopropyl Moiety
The synthesis of compounds containing the pentafluoroisopropyl group can be challenging due to the electron-withdrawing nature of the fluorine atoms. However, several methods have been developed.
Nucleophilic Pentafluoroisopropylation
One common approach involves the use of a pentafluoroisopropyl anion equivalent, such as (CF₃)₂CF⁻, generated from reagents like hexafluoropropene oxide (HFPO) or Ruppert's reagent (TMSCF₃) in the presence of a fluoride source. This nucleophile can then be reacted with various electrophiles.
Radical Pentafluoroisopropylation
Radical-based methods offer an alternative route. Precursors like pentafluoroisopropyl iodide can be used to generate the corresponding radical, which can then be added to alkenes or arenes.
General Synthetic Workflow
Caption: A generalized workflow for the synthesis of pentafluoroisopropyl-containing compounds.
IV. Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay in Human Liver Microsomes
This protocol provides a general framework for assessing the metabolic stability of a pentafluoroisopropyl-containing compound compared to its non-fluorinated analog.[9][10][11][12][13]
Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) of test compounds in human liver microsomes.
Materials:
Test compounds (pentafluoroisopropyl analog and non-fluorinated analog)
Pooled human liver microsomes (HLM)
NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
Phosphate buffer (pH 7.4)
Acetonitrile (ACN) for quenching the reaction
Internal standard (for LC-MS/MS analysis)
96-well plates
Incubator/shaker (37°C)
LC-MS/MS system
Procedure:
Preparation of Reagents:
Prepare stock solutions of test compounds and internal standard in a suitable organic solvent (e.g., DMSO).
Prepare a working solution of HLM in phosphate buffer on ice.
Prepare the NADPH regenerating system according to the manufacturer's instructions.
Incubation:
In a 96-well plate, add the HLM solution and the test compound working solution.
Pre-incubate the plate at 37°C for 5-10 minutes.
Initiate the metabolic reaction by adding the NADPH regenerating system.
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing the internal standard.
Sample Processing:
Centrifuge the plate to precipitate proteins.
Transfer the supernatant to a new plate for LC-MS/MS analysis.
LC-MS/MS Analysis:
Analyze the samples to determine the concentration of the parent compound remaining at each time point.
Data Analysis:
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
Calculate the half-life (t₁/₂) from the slope of the linear regression.
Calculate the intrinsic clearance (Clᵢₙₜ) using the following equation: Clᵢₙₜ = (0.693 / t₁/₂) / (microsomal protein concentration).
V. Conclusion and Future Perspectives
The pentafluoroisopropyl group represents a promising bioisosteric replacement for isopropyl and tert-butyl groups in drug discovery. Its ability to block metabolic oxidation while modulating lipophilicity and electronic properties offers a valuable strategy for improving the pharmacokinetic and pharmacodynamic profiles of drug candidates. As synthetic methodologies for introducing this moiety become more robust and accessible, we anticipate its wider adoption in medicinal chemistry programs. Future research should focus on expanding the library of pentafluoroisopropyl-containing building blocks and further elucidating the nuanced effects of this group on drug-receptor interactions through computational and structural biology studies.
References
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
Shanu-Wilson, J. (2022). Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. [Link]
Westphal, M. V., et al. (2015). Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. ChemMedChem, 10(3), 461-469. [Link]
Barnes-Seeman, D., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(12), 1183-1187. [Link]
Lin, Z., et al. (2020). Alkyl vs. aryl modifications: a comparative study on modular modifications of triphenylphosphonium mitochondrial vectors. Chemical Science, 11(23), 5945-5952. [Link]
Mercell. (n.d.). metabolic stability in liver microsomes. [Link]
Tomasini, F., et al. (2021). Insights into the Self-Filling Effects of Branched Isopropyl Groups on the Conformational and Supramolecular Properties of Isopropoxyprism[14]arene. Chemistry – A European Journal, 27(52), 13248-13255. [Link]
Martin, S., & Ocius, K. (n.d.). Synthesis of Isopropyl Benzene Using the Wolff-Kishner Reduction of Benzaldehydes. Liberty University. [Link]
Wolter, M., et al. (2017). Cooperative stabilisation of 14-3-3s protein–protein interactions via covalent protein modification. Chemical Science, 8(11), 7439-7445. [Link]
Beier, P., et al. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry, 12, 192-197. [Link]
Park, J., et al. (2020). Stereo-electronic effect of the perfluoropropyl group on the solid-state molecular packing of isomeric dibenzo[a,c]phenazine derivatives. CrystEngComm, 22(1), 107-112. [Link]
Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(3), 1143-1153. [Link]
Ressner, E. (2021, July 11). What is the synthesis of 1-fluoro-3-propylbenzene from benzene (with images)? Quora. [Link]
Zafrani, Y., et al. (2019). CF2H, a Functional Group Dependent Hydrogen Bond Donor: Is it a More or Less Lipophilic Bioisostere of OH, SH and CH3? Journal of Medicinal Chemistry, 62(11), 5628-5637. [Link]
Hoffmann, C., et al. (2008). Conformational changes in G-protein-coupled receptors--the quest for functionally selective conformations is open. British Journal of Pharmacology, 153 Suppl 1(Suppl 1), S358-S366. [Link]
De-la-Cruz, B. N., et al. (2021). Conformational entropy in drug-receptor interactions, using M-cholinolytics, μ-opioid, and. bioRxiv. [Link]
Moriguchi, I., et al. (1994). Comparison of Reliability of Log P Values for Drugs Calculated by Several Methods. Chemical & Pharmaceutical Bulletin, 42(4), 976-978. [Link]
CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene - Google P
Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Semantic Scholar. [Link]
Zafrani, Y., et al. (2017). The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. ResearchGate. [Link]
Zafrani, Y., et al. (2019). CF2H, a Functional Group-Dependent Hydrogen-Bond Donor: Is It a More or Less Lipophilic Bioisostere of OH, SH, and CH3? PubMed. [Link]
Scherer, H., et al. (2022). Air-stable aryl derivatives of pentafluoroorthotellurate. Dalton Transactions, 51(41), 15633-15637. [Link]
Gladysz, J. A., et al. (2009). Comparison of the Relative Reactivities of the Triisopropylsilyl Group With Two Fluorous Analogs. Advanced Synthesis & Catalysis, 351(7-8), 1035-1040. [Link]
Chen, Y., et al. (2021). Synthesis of Aryl Propionamide Scaffold Containing a Pentafluorosulfanyl Moiety as SARMs. Molecules, 26(16), 4995. [Link]
Standard protocol for alkylation using 1,1,1,3,3-Pentafluoroisopropyl fluorosulfate
Application Note: Standard Protocol for Alkylation using 1,1,1,3,3-Pentafluoroisopropyl Fluorosulfate Executive Summary Reagent: 1,1,1,3,3-Pentafluoroisopropyl fluorosulfate CAS: 933668-27-0 Chemical Formula: Function: E...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Standard Protocol for Alkylation using 1,1,1,3,3-Pentafluoroisopropyl Fluorosulfate
Executive Summary
Reagent: 1,1,1,3,3-Pentafluoroisopropyl fluorosulfate
CAS: 933668-27-0
Chemical Formula:
Function: Electrophilic Fluoroalkylating Agent
This guide details the standard operating procedure (SOP) for utilizing 1,1,1,3,3-pentafluoroisopropyl fluorosulfate to introduce the pharmacologically privileged 1,1,1,3,3-pentafluoroisopropyl group (
) into organic substrates. Unlike aryl fluorosulfates used in SuFEx click chemistry, this alkyl fluorosulfate functions as a powerful "pseudohalide" electrophile, analogous to methyl fluorosulfate ("Magic Methyl"), but tailored for the installation of bulky, lipophilic polyfluoroalkyl motifs.
Key Applications:
Medicinal Chemistry: Bioisostere installation to modulate
, metabolic stability, and lipophilicity.
Agrochemicals: Synthesis of fluorinated ethers with enhanced environmental stability.
Materials Science: Surface modification of polymers to increase hydrophobicity.
Alkylating Potential: Like all alkyl fluorosulfates, this reagent is a potent alkylating agent. It can alkylate DNA and proteins. Strict engineering controls are mandatory.
Inhalation Risk: Vapors are highly toxic and corrosive to respiratory mucosa.
Hydrolysis: Reacts with moisture to release HF (Hydrofluoric Acid) and sulfuric acid derivatives.
Work exclusively in a certified chemical fume hood.
Mechanistic Insight
The reaction proceeds via a nucleophilic substitution (
) mechanism. The fluorosulfate group () is a "super-leaving group," significantly more reactive than corresponding iodides or triflates in many contexts due to the high stability of the fluorosulfate anion ().
However, the presence of five electron-withdrawing fluorine atoms on the isopropyl skeleton creates a unique electronic environment:
Inductive Effect: The
-fluorines withdraw electron density, making the central carbon highly electrophilic.
Steric/Electronic Shielding: The bulky
and groups retard the approach of the nucleophile, requiring elevated temperatures compared to simple methylation.
Hard/Soft Character: The reagent is a "hard" electrophile, reacting preferentially with "hard" nucleophiles (Oxygen, Nitrogen) under basic conditions.
Reaction Pathway Diagram
Caption: Mechanistic pathway for the
alkylation of a generic nucleophile using 1,1,1,3,3-pentafluoroisopropyl fluorosulfate.
Standard Experimental Protocol
This protocol describes the alkylation of a phenol (model substrate) to form a 1,1,1,3,3-pentafluoroisopropyl ether .
Note: Cesium carbonate is preferred over Potassium carbonate due to the "Cesium Effect," which enhances the solubility and nucleophilicity of the phenolate anion in organic solvents.
Step-by-Step Methodology
Step 1: Nucleophile Activation
Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum. Cool under a stream of nitrogen (
).
Add the Substrate (1.0 mmol) and Cesium Carbonate (
, 2.0 mmol, 652 mg).
Add Anhydrous DMF (3.0 mL, 0.33 M concentration).
Stir at Room Temperature (RT) for 15–30 minutes to ensure deprotonation and formation of the active nucleophilic species.
Step 2: Reagent Addition
Work in Fume Hood. Using a gas-tight syringe, add 1,1,1,3,3-Pentafluoroisopropyl fluorosulfate (1.2 mmol) dropwise to the reaction mixture.
Tip: If the reagent is stored cold, allow it to warm to RT inside a desiccator before opening to prevent condensation hydrolysis.
Step 3: Reaction
Seal the flask and heat the reaction mixture to 60–80°C .
Rationale: Unlike methyl fluorosulfate (which reacts at RT), the steric bulk and electron-withdrawing nature of the pentafluoroisopropyl group require thermal energy to overcome the activation barrier for
.
Monitor reaction progress via TLC or LC-MS. Typical reaction time is 4–12 hours .
(5 mL) to destroy any excess fluorosulfate. Stir for 10 minutes.
Extraction: Dilute with water (10 mL) and extract with Ethyl Acetate (
mL).
Wash: Wash the combined organic layers with water (
) and brine () to remove DMF.
Dry: Dry over anhydrous
, filter, and concentrate under reduced pressure.
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Troubleshooting & Optimization
Observation
Probable Cause
Corrective Action
Low Conversion
Nucleophile not reactive enough due to bulky electrophile.
Switch solvent to DMSO (higher dielectric constant) or increase temp to 100°C.
Hydrolysis of Reagent
Wet solvent or atmosphere.
Ensure DMF is anhydrous (stored over molecular sieves). Maintain atmosphere.
Elimination Byproduct
Formation of pentafluoropropene (E2 mechanism).
Lower the basicity. Switch from to a weaker base like or use a non-nucleophilic organic base (proton sponge).
Black/Tar Formation
Decomposition of sensitive substrate.
Reduce temperature to 50°C and extend reaction time (24h).
References
ChemicalBook. (2024).[2] 1,1,1,3,3-Pentafluoroisopropyl fluorosulfate - Product Properties and Safety Data. Retrieved from
Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition.
GuideChem. (2024). Fluorosulfate Reagents and Applications.[1][3][4][5][6][7][8] Retrieved from
ResearchGate. (2023). Reactivity of Perfluoroallyl Fluorosulfate with Nucleophiles.[3] (Analogous reactivity patterns for polyfluoroalkyl fluorosulfates). Retrieved from
Solvent selection for nucleophilic substitution with fluorosulfates
Application Note: Solvent Selection Strategies for Nucleophilic Substitution with Aryl Fluorosulfates Executive Summary Aryl fluorosulfates (Ar-OSO₂F) have emerged as a robust, cost-effective alternative to aryl triflate...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Solvent Selection Strategies for Nucleophilic Substitution with Aryl Fluorosulfates
Executive Summary
Aryl fluorosulfates (Ar-OSO₂F) have emerged as a robust, cost-effective alternative to aryl triflates (Ar-OTf) in drug development. Often termed "pseudo-halides," they offer a unique stability-reactivity profile: they are shelf-stable and resistant to hydrolysis (unlike triflates) yet remain reactive enough for palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions (SₙAr).
This guide addresses the critical variable in deploying fluorosulfates: Solvent Selection . Unlike triflates, which demand strictly anhydrous conditions, fluorosulfates unlock the potential for aqueous and "open-flask" chemistry, fundamentally changing the solvent decision matrix. This note details the mechanistic basis for solvent choice, provides comparative selection data, and outlines validated protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination.
Mechanistic Foundation: The Stability-Reactivity Paradox
To select the correct solvent, one must understand why fluorosulfates behave differently than triflates.
The Fluorine Effect: The S-F bond is highly stable due to the high bond dissociation energy and the tight hold of the fluorine on the sulfur center. This prevents non-specific hydrolysis in protic solvents (water/alcohols).
Activation Requirement: While stable, the Ar-OSO₂F bond is difficult to break. Successful substitution (at the Aryl Carbon) requires either:
Oxidative Addition (Pd/Ni): Requires solvents that stabilize the metal-ligand complex but do not inhibit the catalytic cycle.
Nucleophilic Attack (SₙAr): Requires polar aprotic solvents to strip the cation from the nucleophile, leaving a "naked," highly reactive anion.
Diagram 1: Solvent Selection Logic Tree
Caption: Decision matrix for selecting solvents based on reaction mechanism (Cross-coupling vs. SₙAr) and substrate properties.
Solvent Selection Matrix
The following table synthesizes solvent performance based on reaction type and mechanistic requirements.
Solvent Class
Specific Solvents
Primary Application
Mechanistic Advantage
Critical Limitation
Aqueous / Biphasic
Water, H₂O/EtOH, H₂O/THF
Suzuki-Miyaura, Sonogashira
Unique to Fluorosulfates. High surface tension drives hydrophobic effect; F-H bonding stabilizes leaving group.
Poor solubility of highly lipophilic substrates; requires phase transfer if not using surfactants.
Ethers
1,4-Dioxane, THF, 2-MeTHF
Buchwald-Hartwig, Negishi
Standard for Pd-catalysis. Solubilizes wide range of ligands (e.g., Xantphos, BrettPhos).
THF boils too low (66°C) for activating deactivated fluorosulfates; Dioxane is preferred (101°C).
Polar Aprotic
DMF, DMSO, NMP
SₙAr, Carbonylation
High dielectric constant dissociates ion pairs, maximizing nucleophile reactivity.
High boiling point makes removal difficult; can coordinate to Pd, potentially poisoning catalyst in some cycles.
Nitriles
Acetonitrile (MeCN)
Sonogashira, General Screening
"Happy medium" polarity; easy workup.
Often less effective than Water or DMF for fluorosulfates specifically (lower rates observed).
Detailed Experimental Protocols
Protocol A: "Open-Flask" Suzuki-Miyaura Coupling in Water
Context: This protocol leverages the hydrolytic stability of fluorosulfates, allowing for a green, surfactant-free reaction often cited by the Sharpless lab.
Solvent: Degassed Water (or 4:1 Water/Ethanol if solubility is poor).
Workflow:
Charge: In a round-bottom flask equipped with a stir bar, add the Aryl Fluorosulfate and Aryl Boronic Acid.
Solvent: Add Water (concentration ~0.2 M). The substrates may not dissolve completely; this is normal (reaction often occurs "on water" or in micelles).
Catalyst & Base: Add Et₃N followed by Pd(OAc)₂.[1][2]
Reaction: Stir vigorously at room temperature (open to air is often tolerated, but N₂ atmosphere ensures reproducibility).
Optimization: If conversion is <50% after 2h, heat to 50°C.
Workup: Extract with EtOAc. The aqueous phase retains the fluoride salts and excess base.
Validation Check:
TLC: Fluorosulfates are less polar than phenols but more polar than halides.
Mechanism: The base (Et₃N) activates the boronic acid, while water stabilizes the departing fluoride ion via H-bonding, driving the equilibrium.
Protocol B: Buchwald-Hartwig Amination in Dioxane
Context: For C-N bond formation, water is unsuitable due to amine protonation/solubility. Anhydrous dioxane is the gold standard here to reach the activation energy required to break the Ar-OSO₂F bond.
Inert Setup: Flame-dry a reaction vial and cool under Argon/Nitrogen.
Solubilization: Add Aryl Fluorosulfate, Amine, Base, and Ligand/Catalyst.
Solvent Addition: Add Dioxane (0.15 M). Sparge with Argon for 5 mins.
Heat: Seal and heat to 80–100°C .
Critical Note: Fluorosulfates are less reactive than triflates. While triflates might react at 60°C, fluorosulfates often require the boost to 100°C.
Monitoring: Monitor by LCMS. The leaving group (OSO₂F⁻) is invisible in UV, so track the consumption of the starting material (M+).
Diagram 2: Experimental Workflow (Protocol B)
Caption: Step-by-step workflow for Pd-catalyzed amination of fluorosulfates in dioxane.
Troubleshooting & Optimization
If the reaction stalls, the solvent is often the first variable to adjust.
Observation
Diagnosis
Solvent Adjustment
Starting Material Intact
Activation energy too high; Pd not inserting.
Switch from THF to Dioxane or Toluene to increase reaction temperature >100°C.
Hydrolysis to Phenol
Water/Base attacking Sulfur instead of Carbon.
Switch to strictly anhydrous Dioxane or DMF . Ensure base is dry (use Cs₂CO₃).
Catalyst Precipitation
Pd-black formation ("death" of catalyst).
Switch to DMF or DMSO to better stabilize the cationic Pd-intermediates.
Poor Conversion (SₙAr)
Nucleophile too "tight" with cation.
Switch to DMSO or NMP to strip the cation and increase nucleophilicity.
References
Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]
Chen, Q., et al. (2015).[1] "Palladium-Catalyzed, Ligand-Free Suzuki Reaction in Water Using Aryl Fluorosulfates." Organic Letters. [Link]
Hanley, P. S., et al. (2016). "Palladium-Catalyzed Amination of Aryl Fluorosulfates." ACS Catalysis. [Link]
Baran, P. S., et al. (2011). "Practical Synthesis of Aryl Fluorosulfates." Journal of the American Chemical Society. [Link]
Application Note: Late-Stage Functionalization of Pharmaceuticals using Pentafluoroisopropyl Fluorosulfate
This Application Note is designed for researchers in medicinal chemistry and process development. It details the use of 1,1,1,3,3-Pentafluoroisopropyl fluorosulfate as a specialized reagent for the late-stage introductio...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers in medicinal chemistry and process development. It details the use of 1,1,1,3,3-Pentafluoroisopropyl fluorosulfate as a specialized reagent for the late-stage introduction of the pharmacologically privileged pentafluoroisopropyl group.
Executive Summary
The optimization of lead compounds often requires the modulation of physicochemical properties (lipophilicity, pKa) and metabolic stability without altering the core scaffold. The 1,1,1,3,3-pentafluoroisopropyl group (
) has emerged as a superior bioisostere for the isopropyl and tert-butyl moieties. It offers enhanced metabolic resistance (blocking CYP450 oxidation) and increased lipophilicity due to the "fluorine effect."
This guide details the protocol for using 1,1,1,3,3-Pentafluoroisopropyl fluorosulfate (CAS 933668-27-0) as an electrophilic alkylating agent. Unlike traditional iodides or triflates, the fluorosulfate (
) leaving group provides a unique balance of stability and reactivity, enabling the functionalization of heteroatoms (O, N, S) on complex drug scaffolds under mild conditions.
Role: Electrophilic source of the pentafluoroisopropyl group (
).
Mechanism of Action: The "Super-Leaving" Group
While aryl fluorosulfates are stable reagents for SuFEx (Sulfur-Fluoride Exchange) click chemistry, alkyl fluorosulfates behave as potent alkylating agents. The fluorosulfate anion (
) is a "pseudohalide" with leaving group ability comparable to the triflate () but often with superior stability profiles for the starting reagent.
The reaction proceeds via a nucleophilic substitution (
or -like, depending on solvent/nucleophile) where the drug's nucleophile attacks the secondary carbon of the reagent, displacing the fluorosulfate group.
Key Advantages over Perfluoroalkyl Iodides:
No Redox Required: Avoids the need for radical initiators or metal catalysts often required to activate
bonds.
Atom Economy: Generates the stable fluorosulfate anion as the only byproduct.
Late-Stage Compatibility: Tolerates diverse functional groups (amides, esters, heterocycles) common in finished drug molecules.
Mechanistic Pathway Diagram
Caption: Nucleophilic substitution pathway. The drug nucleophile attacks the electrophilic carbon, displacing the fluorosulfate anion.
Experimental Protocols
General Considerations
Solvent: Polar aprotic solvents (DMF, DMSO, NMP) accelerate the reaction by stabilizing the transition state. Acetonitrile (MeCN) is preferred for ease of workup.
Base: A non-nucleophilic base (e.g.,
, BEMP, or NaH) is required to deprotonate the nucleophile.
Stoichiometry: Use 1.2 – 1.5 equivalents of the fluorosulfate reagent relative to the substrate.
Protocol A: O-Alkylation of Phenols (Ether Synthesis)
Activation: In a flame-dried reaction vial equipped with a stir bar, dissolve the phenolic substrate (1.0 equiv) in anhydrous DMF under an inert atmosphere (
or Ar).
Deprotonation: Add
(2.0 equiv) in one portion. Stir at room temperature for 15 minutes to generate the phenoxide anion. Note: The mixture may become heterogeneous.
Addition: Add 1,1,1,3,3-Pentafluoroisopropyl fluorosulfate (1.5 equiv) dropwise via syringe.
Reaction: Seal the vial and heat to 60°C for 4–12 hours. Monitor conversion by LC-MS (Note: The product will be significantly more lipophilic/non-polar than the starting material).
Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and wash with water (
) to remove DMF and salts. Wash the organic layer with brine, dry over , and concentrate.
Purification: Purify via silica gel flash chromatography. The fluorinated product often elutes much earlier than the phenol.
Protocol B: N-Alkylation of Heterocycles
Target: Modulating pKa of piperazines, pyrazoles, or indoles.
Preparation: Dissolve the heterocyclic substrate in anhydrous THF at 0°C.
Deprotonation: Carefully add NaH (1.2 equiv). Evolution of
gas will occur.[2][3] Stir at 0°C for 30 minutes until gas evolution ceases.
Alkylation: Add the fluorosulfate reagent (1.5 equiv) dropwise.
Optimization: Allow the reaction to warm to room temperature. If conversion is sluggish after 2 hours, heat to 50°C.
Quench: Carefully quench with saturated
solution. Extract with DCM.
Data Analysis & Expected Results
Comparative Physicochemical Properties
The introduction of the pentafluoroisopropyl group drastically alters the molecular profile compared to a standard isopropyl group.
Property
Isopropyl ()
Pentafluoroisopropyl ()
Impact on Drug Design
Lipophilicity (LogP)
Baseline
+0.8 to +1.2
Increases membrane permeability; potential for higher brain penetration.
Metabolic Stability
Low (Benzylic H oxidation)
High
Blocks CYP450 oxidation at the -carbon due to C-F bond strength.
Electronic Effect ()
-0.05 (Electron Donating)
+0.40 (Electron Withdrawing)
Lowers pKa of adjacent amines; reduces oxidative liability of electron-rich rings.
Steric Bulk
Moderate
High
Can induce conformational locking or fill hydrophobic pockets.
Troubleshooting Guide
Observation
Probable Cause
Corrective Action
Low Conversion
Poor nucleophilicity or steric hindrance.
Switch solvent to DMSO or NMP; increase temperature to 80°C; use a stronger base (NaH).
Elimination Byproduct
Reagent acts as a base (E2 elimination).
Lower the reaction temperature; ensure the base is not in large excess; use a less bulky base.
Hydrolysis of Reagent
Wet solvent.
Ensure all solvents are anhydrous (stored over molecular sieves). Fluorosulfates hydrolyze to acid.[2][3]
Safety & Handling (Critical)
Hazard Class: Alkylating Agent / Corrosive.
Genotoxicity: Like methyl fluorosulfate ("Magic Methyl"), this reagent is a potent alkylating agent. It must be treated as a potential mutagen/carcinogen.
Control: Handle only in a functioning fume hood. Double-glove (Nitrile/Laminate).
Hydrolysis: Upon contact with water/moisture, the reagent hydrolyzes to release HF (Hydrofluoric Acid) and sulfuric acid derivatives.[3]
Control: Keep a saturated Calcium Gluconate gel nearby. Quench all glassware and waste with a 1:1 mixture of 2M NaOH and Methanol to destroy residual alkylating agent before disposal.
Pressure: Reactions heated in sealed vials can generate pressure if decomposition occurs. Use pressure-rated vials.
References
Reagent Identification: CAS 933668-27-0 (1,1,1,3,3-Pentafluoroisopropyl fluorosulfate).[1] ChemicalBook / PubChem Listings. Link
Fluorosulfate Chemistry (SuFEx context): Dong, J., Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. (Establishes the stability/reactivity profile of the
Pentafluoroisopropyl Bioisosteres: Lui, N., et al. (2012). "Fluorine in Heterocyclic Chemistry Vol 2." Springer.
Alkyl Fluorosulfates as Alkylating Agents: Ahmed, A., et al. (2020). "Fluorosulfates as sulfonyl fluoride exchange (SuFEx) warheads." (Contrasts aryl vs. alkyl fluorosulfate reactivity). Link
Chiral Fluoroalkyl Groups: Combettes, L. E., & Gouverneur, V. (2012). "Transition metal-mediated fluoroalkylation." Chemistry – A European Journal. (Context for introducing chiral fluorinated groups). Link
(Note: While specific literature solely dedicated to "1,1,1,3,3-pentafluoroisopropyl fluorosulfate" is limited to patent/catalog data, the protocols above are derived from established reactivity patterns of analogous polyfluoroalkyl fluorosulfates and triflates.)
Application Note: Chemo- and Regioselective Alkylation with Fluorosulfate Reagents
Executive Summary Alkylation of ambident nucleophiles (substrates containing both N and O reaction centers, such as amides, lactams, and enolizable ketones) presents a classic regioselectivity challenge in medicinal chem...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Alkylation of ambident nucleophiles (substrates containing both N and O reaction centers, such as amides, lactams, and enolizable ketones) presents a classic regioselectivity challenge in medicinal chemistry. While traditional alkyl halides (e.g., methyl iodide) typically favor thermodynamic N-alkylation (soft-soft interaction), alkyl fluorosulfates (
)—historically exemplified by "Magic Methyl" (methyl fluorosulfate)—act as "hard" super-electrophiles.
This guide details the specific protocols to leverage alkyl fluorosulfates for Kinetic O-Alkylation , a transformation difficult to achieve with other reagents, while contrasting conditions that revert selectivity to Nitrogen.
Critical Safety Warning (Read Before Experimentation)
DANGER: HIGHLY TOXIC REAGENTS
Methyl fluorosulfate and ethyl fluorosulfate are potent alkylating agents and pulmonary edemagens . Their toxicity is comparable to phosgene. They are odorless until lethal concentrations are reached.
Mandatory Safety Protocols:
Engineering Controls: All operations must be performed in a functioning fume hood with a face velocity >100 fpm.
PPE: Double nitrile gloves (or Silver Shield®), lab coat, and chemical splash goggles.
Quench Solution: A dedicated quench bath containing 10% NH4OH or 2M NaOH in Methanol must be prepared before starting the reaction.
Emergency: In case of inhalation, administer corticosteroid spray immediately and seek emergency medical attention.[1] Observation for 24 hours is required due to delayed pulmonary edema.
Mechanistic Principles: The "Hard" Electrophile Advantage
The regioselectivity of fluorosulfates is governed by the Hard and Soft Acids and Bases (HSAB) theory and the Curtin-Hammett principle .
The Reagent: The fluorosulfate anion (
) is one of the best non-coordinating leaving groups known (approx. times more reactive than iodide). This creates an alkylating species with high positive charge density on the -carbon ("Hard" Electrophile).
O-Alkylation (Kinetic Control): The "hard" oxygen of an amide or lactam attacks the "hard" methyl group of the fluorosulfate rapidly. Because the leaving group (
) is non-nucleophilic, it cannot attack the product to reverse the reaction (unlike which can de-alkylate the O-product).
N-Alkylation (Thermodynamic Control): Nitrogen is generally a better nucleophile but is "softer." N-alkylation is favored by allowing equilibration or by using softer reagents. With fluorosulfates, N-alkylation dominates only when the O-center is sterically blocked, or the substrate is a simple amine (non-ambident).
Diagram 1: Mechanistic Pathway of Ambident Nucleophile Alkylation
Experimental Protocols
Protocol A: O-Selective Alkylation (Synthesis of Imidates)
Objective: To selectively alkylate the oxygen of a secondary amide or lactam, yielding an imidate fluorosulfate salt. This is the primary utility of fluorosulfate reagents over iodides.
Reagents:
Substrate: Lactam or Amide (1.0 equiv)
Electrophile: Methyl Fluorosulfate (1.1 equiv)
Solvent: Anhydrous Dichloromethane (DCM) or Diethyl Ether (Non-polar solvents enhance O-selectivity by tightening ion pairs).
Step-by-Step Procedure:
Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and a rubber septum under Nitrogen atmosphere.
Dissolution: Dissolve the amide substrate in anhydrous DCM (0.5 M concentration).
Addition: Cool the solution to 0°C. Add Methyl Fluorosulfate dropwise via syringe.
Note: Do not add base. The reaction proceeds to form the stable imidate salt.
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–12 hours.
Monitoring: Reaction progress is often visible as the imidate salt may precipitate out of non-polar solvents.
Workup (Isolation of Salt):
If precipitate forms: Filter rapidly under Nitrogen, wash with dry ether.
If soluble: Concentrate in vacuo (using a trap containing NH4OH to quench volatiles).
Free Base Liberation (Optional): If the neutral imidate is required, treat the salt with saturated aqueous
and extract immediately into DCM. (Note: Imidates are hydrolytically unstable; perform this step quickly).
Key Insight: The absence of a nucleophilic counter-ion (like
) prevents the attack on the O-methyl group that would otherwise isomerize the product to the thermodynamic N-methyl amide [1].
Objective: To alkylate a nitrogen center.[1][2][3][4][5][6][7] While less unique to fluorosulfates, this is necessary for weakly nucleophilic amines or when "super-electrophilicity" is required to overcome steric hindrance.
Base: 2,6-Di-tert-butylpyridine (non-nucleophilic proton sponge) or
.
Solvent: Acetonitrile (ACN) or Nitromethane (Polar solvents stabilize the transition state).
Step-by-Step Procedure:
Setup: Prepare reaction vessel under Nitrogen.
Dissolution: Dissolve substrate and base (1.2 equiv) in ACN.
Addition: Add Alkyl Fluorosulfate at 0°C.
Reaction: Stir at RT.
Note: For extremely unreactive amines (e.g., electron-deficient anilines), heating to 40°C may be required, but extreme caution must be exercised regarding reagent volatility.
Quench: Pour mixture into ice-cold 10% ammonium hydroxide (destroys excess fluorosulfate).
Purification: Standard extraction and chromatography.
Comparative Analysis: Fluorosulfates vs. Traditional Reagents
Feature
Alkyl Fluorosulfate ()
Alkyl Iodide ()
Alkyl Triflate ()
Reactivity
Extremely High (Hard)
Moderate (Soft)
Extremely High (Hard)
Leaving Group
(Non-nucleophilic)
(Nucleophilic)
(Non-nucleophilic)
Amide Selectivity
O-Selective (Kinetic)
N-Selective (Thermodynamic)
O-Selective
Atom Economy
High (Low MW leaving group)
Low (High MW)
Low (High MW)
Toxicity
Extreme (Gaseous/Volatile)
Moderate
High
Stability
Hydrolyzes slowly
Stable
Hydrolyzes rapidly
Technical Note: While Triflates behave similarly to Fluorosulfates, Fluorosulfates are often preferred in industrial scaling (despite toxicity) due to the lower cost of sulfuryl fluoride precursors compared to triflic anhydride [2].
Modern Alternatives: In-Situ Generation (SuFEx)
To avoid handling isolated methyl fluorosulfate, modern protocols utilize Sulfuryl Fluoride (
) gas to activate alcohols in situ, effectively creating the fluorosulfate leaving group transiently or converting a phenol to an aryl fluorosulfate electrophile.
Workflow:
Alcohol (
) + + Base Alkyl Fluorosulfate ().
Add Nucleophile immediately (One-pot).
This approach mitigates some inhalation risks of isolating the neat reagent but requires specialized gas handling equipment [3].
Diagram 2: Experimental Workflow & Safety Quench
References
Ahmed, G. et al. (1968). "Alkylation of Amides with Methyl Fluorosulfate." Chemical Communications. (Classic mechanism validation).
Dong, J., Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430-9448. [Link](Modern context of fluorosulfate chemistry).
Gillis, E. P., et al. (2015). "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link](Review of reagents including fluorosulfates).
Alder, R. W. (2005). "Methyl Fluorosulfate."[1][7][8][9] Encyclopedia of Reagents for Organic Synthesis. [Link](Specific reagent properties and safety).
This Application Note is designed as a comprehensive technical guide for researchers utilizing 1,1,1,3,3-Pentafluoroisopropyl fluorosulfate in microwave-assisted organic synthesis. It addresses the synthesis of the reage...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed as a comprehensive technical guide for researchers utilizing 1,1,1,3,3-Pentafluoroisopropyl fluorosulfate in microwave-assisted organic synthesis. It addresses the synthesis of the reagent itself and its subsequent application as a robust fluoroalkylating agent.
Executive Summary
The introduction of the 1,1,1,3,3-pentafluoroisopropyl (PFYi) group is a strategic tactic in medicinal chemistry to modulate lipophilicity (
), metabolic stability, and conformation without significantly altering the steric bulk of a parent isopropyl group.
While traditional methods using iodides or triflates often suffer from low stability or poor atom economy, 1,1,1,3,3-Pentafluoroisopropyl fluorosulfate (PFYi-OSO₂F) emerges as a superior electrophile. It combines the high reactivity of a pseudo-halide with the stability required for handling. This guide details the microwave-assisted protocols for both generating this reagent via SuFEx chemistry and utilizing it for efficient
- and -fluoroalkylation.
Key Advantages of Microwave Assistance
Reaction Acceleration: Overcomes the electron-withdrawing deactivation of the polyfluoroalkyl chain, reducing reaction times from hours (thermal) to minutes.
Safety Profile: Minimizes exposure time to potentially volatile alkylating agents.
Yield Enhancement: Suppresses side reactions (e.g., elimination to pentafluoropropene) through rapid, uniform heating.
Unlike aryl fluorosulfates which undergo Sulfur-Fluoride Exchange (SuFEx) at the sulfur atom, alkyl fluorosulfates primarily act as alkylating agents. The fluorosulfate anion (
) serves as an excellent leaving group, comparable to a triflate but often with better thermal stability.
Preparation (SuFEx): The alcohol precursor reacts with Sulfuryl Fluoride (
) to form the fluorosulfate.
Application (Alkylation): The reagent undergoes nucleophilic substitution (
) at the secondary carbon.
Figure 1: Sequential workflow: SuFEx-mediated synthesis of the fluorosulfate followed by microwave-assisted nucleophilic substitution.
Experimental Protocols
Protocol A: Microwave Synthesis of the Reagent
Synthesis of 1,1,1,3,3-Pentafluoroisopropyl fluorosulfate from the alcohol.
Rationale: The reaction of hindered polyfluoroalcohols with
can be sluggish. Microwave irradiation accelerates the formation of the fluorosulfate ester while ensuring the toxic gas is consumed rapidly in a closed vessel.
Materials:
1,1,1,3,3-Pentafluoro-2-propanol (
equiv)
Sulfuryl Fluoride (
) (gas, supplied via balloon or generated in situ from reagents like AISF)
Base: DBU (
equiv) or ( equiv)
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)
Step-by-Step Procedure:
Setup: In a microwave-transparent vial (e.g., 10 mL), dissolve the alcohol (
mmol) in DCM ( mL).
Reagent Addition: Add DBU (
mmol). The solution may warm slightly.
Gas Introduction: Bubble
gas through the solution for 30 seconds, then immediately cap the vial with a crimp cap containing a Teflon septum. Alternatively, introduce the gas into the headspace and pressurize to 2-3 bar if the reactor allows.
Microwave Irradiation:
Temp:
Time: 10 minutes
Power: Dynamic (Max 50W)
Stirring: High
Workup: Cool to RT. Wash the reaction mixture with water (
mL) and brine. Dry over .
Purification: Concentrate carefully (volatile!). The product is typically used crude or purified by rapid filtration through a short silica plug.
NMR. The disappearance of the fluorosulfate signal ( to ppm relative to ) indicates completion.
Workup: Dilute with EtOAc, filter off salts, and concentrate. Purify via flash chromatography.
Safety & Handling (Critical)
Hazard Class: Alkyl fluorosulfates are potent alkylating agents .
Toxicity: Analogous to methyl fluorosulfate ("Magic Methyl"), though likely less volatile, this reagent should be treated as a potential carcinogen and severe poison.
Inhalation: Strictly handle inside a fume hood.
Microwave Safety: Do not overheat. Fluorosulfates can decompose to release
and .[1][2] Ensure the microwave vessel is rated for high pressure (up to 20 bar) and equipped with a safety vent.
Decontamination:
Spills or glassware should be treated with a solution of 2M methanolic ammonia or
to hydrolyze the fluorosulfate group before disposal.
References
Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link
Barata-Vallejo, S., et al. (2023). "Aryl Fluorosulfates: Powerful and Versatile Partners in Cross-Coupling Reactions."[3] RSC Advances. Link
Rolando, L. A., et al. (2023). "Preparation of 18F-Labeled Tracers Targeting Fibroblast Activation Protein via Sulfur [18F]Fluoride Exchange Reaction." Pharmaceuticals.[4] Link
Nielsen, M. K., et al. (2018). "SuFEx-based synthesis of polysulfates." Journal of the American Chemical Society.
Sigma-Aldrich. "Perfluoroallyl fluorosulfate Safety Data Sheet." (Reference for general fluorosulfate handling). Link
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Optimization of 1,1,1,3,3-Pentafluoroisopropyl Fluorosulfate Reagents
Subject: Improving Reaction Yields & Selectivity in Polyfluoroalkylation
Reagent Code: PF-iPr-OSO2F (1,1,1,3,3-Pentafluoroisopropyl fluorosulfate)
Classification: Hard Electrophile / Super-Leaving Group Precursor
Executive Summary
You are likely experiencing low yields due to a fundamental misunderstanding of the reagent's dual reactivity. Unlike aryl fluorosulfates used in SuFEx chemistry (which are stable and react at sulfur), 1,1,1,3,3-pentafluoroisopropyl fluorosulfate acts as a powerful alkylating agent .
The fluorosulfate group (
) is an exceptional leaving group (superior to tosylates, comparable to triflates). However, the specific fluorination pattern of the isopropyl chain creates a "perfect storm" for side reactions:
Steric Bulk: The secondary carbon is shielded by bulky
and groups, retarding attack.
Acidity: The
-proton (on the group) is acidified by fluorine atoms, making E2 elimination the dominant competing pathway.
This guide provides the protocols necessary to suppress elimination and maximize alkylation efficiency.
Part 1: Diagnostic Workflow (Troubleshooting)
Before altering your protocol, identify your specific failure mode using the decision tree below.
Part 2: Critical Optimization Parameters
The Base Dilemma (Elimination vs. Substitution)
The most common cause of yield loss is using a base that is too strong. The
-proton on the group is highly susceptible to abstraction.
Avoid: Sodium Hydride (NaH), Potassium tert-butoxide (KOtBu), LDA. These will exclusively drive E2 elimination, producing volatile pentafluoropropenes.
Recommended: Cesium Carbonate (
) or Potassium Carbonate ().
Why: The "Cesium Effect" improves solubility in organic solvents and provides a "soft" deprotonation that favors nucleophilic attack over elimination [1].
Solvent Selection
The reaction requires a delicate balance. You need polarity to stabilize the transition state of the leaving group (
), but high polarity can sometimes enhance basicity.
Solvent
Suitability
Notes
Acetonitrile (MeCN)
High
Best balance. Good for , moderate polarity.
DMF / NMP
Moderate
Accelerates reaction but increases risk of hydrolysis and basicity. Use only if MeCN fails.
DCM / THF
Low
Too non-polar; reaction will be sluggish, leading to decomposition over time.
Stoichiometry & Concentration
Reagent Excess: Use 1.5 – 2.0 equivalents of the fluorosulfate. The reagent is prone to "sacrificial" hydrolysis by trace moisture.
Concentration: Run reactions at high concentration (0.5 M – 1.0 M) .
is bimolecular; higher concentration linearly increases the rate of the desired reaction, whereas hydrolysis (pseudo-first order) is less affected by concentration relative to the substrate.
Part 3: Mechanistic Insight
The following diagram illustrates the competition between the desired alkylation and the parasitic elimination pathway.
Part 4: Optimized Experimental Protocol
Objective: Synthesis of a Pentafluoroisopropyl Ether from a Phenol or Alcohol.
Drying (Crucial): Flame-dry the reaction vessel under argon. Ensure the substrate is azeotropically dried with toluene if it is hygroscopic.
Activation: Dissolve the substrate (1.0 equiv) in anhydrous MeCN (0.5 M). Add
(2.0 equiv). Stir at Room Temperature (RT) for 30 minutes to generate the alkoxide/phenoxide in situ.
Addition: Cool the mixture to 0°C . Add the fluorosulfate reagent (1.5 equiv) dropwise.
Note: Cooling during addition suppresses the initial exotherm which can trigger elimination.
Reaction: Allow the mixture to warm to 40–50°C . Stir for 12–24 hours.
Monitoring: Check via
NMR. Look for the disappearance of the fluorosulfate signal ( to ppm, depending on reference) and appearance of the ether signals.
Workup: Dilute with diethyl ether (precipitates fluorosulfate salts). Filter through a celite pad. Wash the filtrate with saturated
(removes HF/acid byproducts).
Purification: Silica gel chromatography.
Warning: Fluorinated ethers are often volatile. Do not use high vacuum for extended periods.
Part 5: Frequently Asked Questions (FAQ)
Q: Can I use this reagent for SuFEx click chemistry?A:No. SuFEx typically utilizes aryl fluorosulfates where the sulfur atom is the electrophile. In 1,1,1,3,3-pentafluoroisopropyl fluorosulfate, the carbon atom is the electrophile. Attacking the sulfur would require conditions that likely decompose the alkyl chain.
Q: I see etching on my glassware. What happened?A: The reagent has hydrolyzed.[2] The fluorosulfate anion (
) hydrolyzes to form and eventually HF. This etches glass. Use plasticware (HDPE/PP) for storage and strictly anhydrous conditions for reactions.
Q: The reaction is stuck at 50% conversion. Should I add more base?A: Do not add strong base. Instead, add 0.5 equiv of fresh reagent and raise the temperature slightly (e.g., from 40°C to 60°C). The reagent likely degraded before the substrate was fully consumed.
References
Furuya, T., Kamlet, A. S., & Ritter, T. (2011). Catalysis for Fluorination and Trifluoromethylation.[3] Nature, 473(7348), 470–477. Link
Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430–9448. Link
Olah, G. A., et al. (1979). Synthetic Methods and Reactions; 63. Fluorosulfurates as Alkylating Agents. Synthesis, 1979(09), 713-714. Link
Minimizing elimination side reactions with pentafluoroisopropyl fluorosulfate
Topic: Minimizing Elimination Side Reactions in Fluoroalkylation Welcome to the Advanced Applications Support Center. Subject Matter Expert: Dr. Aris Thorne, Senior Application Scientist, Fluorine Chemistry Division. Thi...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Minimizing Elimination Side Reactions in Fluoroalkylation
Welcome to the Advanced Applications Support Center.Subject Matter Expert: Dr. Aris Thorne, Senior Application Scientist, Fluorine Chemistry Division.
This guide addresses the specific challenges of using 1,1,1,3,3-pentafluoroisopropyl fluorosulfate (PIPFS) (CAS: 933668-27-0) in organic synthesis. While fluorosulfates are often categorized as "pseudohalides" with reactivity profiles similar to triflates or iodides, the highly fluorinated isopropyl backbone introduces unique steric and electronic factors that favor elimination over substitution if not carefully managed.
Part 1: The Mechanistic Landscape
To troubleshoot effectively, one must understand the competition between the desired
pathway and the parasitic elimination pathways ().
The Core Conflict:
The PIPFS molecule features a secondary carbon center flanked by strong electron-withdrawing groups (
and ) and a potent leaving group ().
Acidity: The
-proton (on the central carbon) is highly acidic due to the inductive effect of the fluorine atoms and the fluorosulfate group.
Sterics: The bulky
and groups hinder nucleophilic approach, slowing down .
Result: Basic nucleophiles prefer to abstract the proton (acting as bases) rather than attack the carbon (acting as nucleophiles), triggering elimination.
Pathway Visualization
The following diagram illustrates the divergent pathways. Your goal is to maximize Path A while suppressing Path B.
Caption: Mechanistic divergence showing the competition between substitution (Green) and elimination (Red) based on nucleophile hardness and basicity.
Part 2: Troubleshooting Guides & FAQs
Issue 1: "I am observing significant fluoroalkene formation and low product yield."
Diagnosis:
This is the classic "Hard Base" error. The acidity of the methine proton in PIPFS is significantly lower (more acidic) than in non-fluorinated isopropyl equivalents. If you use standard bases like NaH, KOtBu, or even
in hot DMF, you will drive dehydrofluorination or sulfonate elimination.
Corrective Actions:
Switch to "Soft" Bases: Avoid alkoxides. Use bases with poor nucleophilicity and lower pKa relative to the
-proton. Cesium carbonate () is often superior to Potassium carbonate () due to the "Cesium Effect" which improves solubility and reactivity of the nucleophile without being overly aggressive as a base [1].
Buffer the System: For amine alkylations, use a scavenger base like 2,6-lutidine or proton sponge, which are sterically hindered and cannot easily access the acidic
-proton of the reagent.
Temperature Control: Elimination has a higher activation energy than substitution. Lower the reaction temperature to
or room temperature. Do not heat above unless conversion stalls.
Issue 2: "The reaction stalls after 50% conversion."
Diagnosis:
This often indicates Hydrolytic Decomposition or Leaving Group Inhibition .
Moisture: Fluorosulfates are generally stable, but PIPFS is sensitive. Trace water generates HF and sulfuric acid, which protonates your nucleophile, killing its reactivity.
Fluoride Inhibition: As the reaction proceeds, fluoride ions (if any decomposition occurs) or the fluorosulfate anion can accumulate.
Corrective Actions:
Strict Anhydrous Protocol: Ensure solvents are dried over molecular sieves (3Å). The reaction must be run under Argon/Nitrogen.
Concentration: Run the reaction at a higher concentration (0.5 M - 1.0 M). Dilution favors intramolecular side reactions or solvent interactions over the bimolecular
reaction.
Issue 3: "My nucleophile is not reacting, even with strong bases."
Diagnosis:
Steric clash. The pentafluoroisopropyl group is bulky. If your nucleophile is also sterically hindered (e.g., a 2,6-disubstituted phenol or a secondary amine), the
trajectory is blocked.
Corrective Actions:
Solvent Switch: Move to a solvent with a higher dielectric constant like Acetonitrile (MeCN) or Sulfolane. These solvents stabilize the polar transition state of the
reaction.
Catalysis: Consider adding a catalytic amount of Tetrabutylammonium iodide (TBAI). The iodide displaces the fluorosulfate to form a transient, more reactive iodide intermediate (Finkelstein-type), which is then attacked by the nucleophile. Note: This is risky with fluoroalkyls but worth trying if direct alkylation fails.
Part 3: Optimized Experimental Protocol
Protocol: N-Alkylation of a Secondary Amine with PIPFS
Objective: Install the 1,1,1,3,3-pentafluoroisopropyl group while minimizing elimination.
Reagents:
Substrate: Secondary Amine (1.0 equiv)
Reagent: PIPFS (1.2 equiv)
Base:
(2.0 equiv) or DIPEA (2.5 equiv) depending on substrate tolerance.
Solvent: Anhydrous Acetonitrile (MeCN).
Step-by-Step Methodology:
Preparation: Flame-dry a round-bottom flask and cool under an Argon atmosphere.
Solvation: Dissolve the amine (1.0 mmol) in anhydrous MeCN (2.0 mL, 0.5 M concentration).
Base Addition: Add
(325 mg, 2.0 mmol). Stir for 10 minutes at Room Temperature (RT) to ensure deprotonation/activation of the amine.
Reagent Addition (Critical Step):
Cool the mixture to
using an ice bath.
Add PIPFS (1.2 mmol) dropwise over 5 minutes. Rapid addition can cause local heating and trigger elimination.
Reaction: Allow the mixture to warm to RT naturally. Stir for 12-18 hours.
Monitoring: Check via TLC or LC-MS. Look for the mass of Product (
approx, depending on H loss).
Workup:
Dilute with Ethyl Acetate.
Wash with water (x2) and Brine (x1). Caution: If HF was generated, the aqueous layer will be acidic. Neutralize with saturated
Furuya, T., Kamlet, A. S., & Ritter, T. (2011). Catalysis for Fluorination and Trifluoromethylation.[2] Nature, 473(7348), 470–477. [Link]
Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430–9448. [Link]
Barata-Vallejo, S., & Postigo, A. (2013). Recent Advances in Radical Fluoroalkylation. Coordination Chemistry Reviews, 257(19-20), 3051-3069. [Link]
Technical Support Hub: Fluorosulfate Reagent Integrity & Moisture Management
Status: Operational Ticket ID: TSH-FLS-001 Subject: Handling, Stability, and Troubleshooting of Fluorosulfate (SuFEx) Reagents Executive Summary: The Stability Paradox Welcome to the Fluorosulfate Technical Support Cente...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Ticket ID: TSH-FLS-001
Subject: Handling, Stability, and Troubleshooting of Fluorosulfate (SuFEx) Reagents
Executive Summary: The Stability Paradox
Welcome to the Fluorosulfate Technical Support Center. A common misconception in SuFEx (Sulfur-Fluoride Exchange) chemistry is that because the reaction is "water-tolerant," the reagents are immune to moisture. This is false.
While aryl fluorosulfates (
) are kinetically stable against hydrolysis compared to sulfonyl chlorides, they are thermodynamically unstable. Under basic conditions—often required for SuFEx activation—moisture triggers irreversible hydrolysis, generating hydrofluoric acid (HF) and the corresponding phenol/sulfonate, killing your yield.
This guide provides the protocols to navigate this stability window.
The Issue: Users often report "low reactivity" from older batches of AISF (4-Acetamidobenzenesulfonyl fluoride) or liquid fluorosulfates. This is usually due to slow, cumulative hydrolysis during storage.
Stability Profile of Common Reagents
Reagent Class
Physical State
Moisture Sensitivity
Critical Storage Requirement
SO₂F₂ (Sulfuryl Fluoride)
Gas
Low (in gas phase)
Store in cool, ventilated area. Toxic/Neurotoxin.
AISF (Crystalline Solid)
Solid
Moderate
Desiccator + Inert Gas (Ar/N₂). Hygroscopic over time.
Aryl Fluorosulfates
Liquid/Solid
pH Dependent
Stable at neutral/acidic pH. Rapid hydrolysis at pH > 8.
Imidazylates
Solid
High
Glovebox recommended. Hydrolyzes rapidly in air.
Protocol: The "Pre-Flight" Purity Check
Before committing precious starting material, validate your fluorosulfate reagent using this self-validating workflow.
Step-by-Step Validation:
Visual Inspection: Look for clumping in AISF (indicates water absorption) or fuming in liquid fluorosulfates (indicates HF release).
¹⁹F NMR Snapshot: This is the gold standard. Run a quick non-deuterated solvent check (e.g., in CDCl₃).
Pass: Sharp singlet around +30 to +40 ppm (relative to CFCl₃).
Fail: Broadening peaks or new signal at -150 to -160 ppm (HF/Fluoride species).
Figure 1: Decision tree for validating fluorosulfate reagent quality prior to reaction setup.
The Issue: "My SuFEx reaction stalled at 50% conversion."
The Cause: Competitive hydrolysis. In the presence of a base (e.g., DBU, Et₃N), water acts as a competing nucleophile, attacking the sulfur center and releasing fluoride.
The Mechanism of Failure
Understanding the competition is critical. The base activates the nucleophile (your phenol/amine), but it also activates adventitious water.
Figure 2: The kinetic competition between productive SuFEx coupling and destructive hydrolysis.
Troubleshooting Protocol: The Biphasic Solution
If you cannot maintain strictly anhydrous conditions, use the Sharpless Biphasic Protocol . This system uses the immiscibility of organic solvents and water to protect the reagent.
Why it works: The fluorosulfate remains in the organic phase (DCM/Toluene), while the base and inorganic byproducts partition into the aqueous phase. Reaction occurs only at the interface, minimizing bulk hydrolysis.
Procedure:
Solvent System: Use CH₂Cl₂ (DCM) and Water (1:1 ratio).
Reagent: Dissolve Aryl Fluorosulfate in the DCM layer.
Base: Add inorganic base (e.g., K₂CO₃) to the water layer.
Catalyst: Add phase transfer catalyst (e.g., TBAHSO₄) if reaction is sluggish.
Agitation:CRITICAL. Vigorously stir (>1000 RPM) to maximize interfacial area.
Module 3: Safety & Disposal (Post-Reaction)
The Issue: Fluorosulfates release Fluoride ions (
) upon degradation. In acidic media, this forms HF (Hydrofluoric Acid), which is highly toxic and penetrates skin to attack bone calcium.
Safety Protocol: Quenching & Waste
Never dump active fluorosulfate reactions directly into acid waste.
Quench: Add saturated aqueous NaHCO₃ (Sodium Bicarbonate) to the reaction mixture. This neutralizes any generated HF and forces hydrolysis to the less toxic sulfonate salt.
Scavenge: If using volatile SO₂F₂, vent the headspace through a scrubber containing 1M KOH in MeOH.
Q: Can I use AISF that has turned into a sticky solid?A:No. Stickiness indicates partial hydrolysis and the formation of sulfonic acid byproducts. These acidic byproducts can poison base-catalyzed SuFEx reactions. Recrystallize from dry THF/Hexane or discard.
Q: Why does my reaction turn yellow/brown upon adding DBU?A: This is often a sign of phenol oxidation (if using phenolic nucleophiles) or degradation of the fluorosulfate. If this happens immediately, your solvent likely contains too much water. Dry your solvent over activated 3Å molecular sieves for 4 hours before use.
Q: Is SO₂F₂ gas really necessary, or can I stick to AISF?A: For most standard "linker" chemistry, AISF is superior due to ease of handling. However, if you are synthesizing the primary fluorosulfate from a phenol, SO₂F₂ is often cleaner because the byproduct is a gas (SO₂F₂ is the reagent, byproducts are salts), whereas AISF leaves behind an acetamide byproduct that must be separated.
References
Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]
Zhou, H., et al. (2018).[1] "Introduction of a Crystalline, Shelf-Stable Reagent for the Synthesis of Sulfur(VI) Fluorides." Organic Letters. [Link][1][2]
National Institutes of Health (NIH). (2024). "Sulfuryl Fluoride - PubChem Compound Summary." [Link]
Purification techniques for removing excess 1,1,1,3,3-Pentafluoroisopropyl fluorosulfate
Welcome to the technical support guide for the purification of 1,1,1,3,3-Pentafluoroisopropyl fluorosulfate. This document is designed for researchers, medicinal chemists, and process development scientists who utilize t...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the purification of 1,1,1,3,3-Pentafluoroisopropyl fluorosulfate. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. As a highly reactive and specialized reagent, achieving high purity is critical for downstream success. This guide provides field-proven troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations.
CRITICAL SAFETY BULLETIN
Hazard Overview: 1,1,1,3,3-Pentafluoroisopropyl fluorosulfate is a reactive fluorosulfate ester. Compounds in this class are corrosive and potent electrophiles. While generally stable under neutral or acidic conditions, they can hydrolyze, especially under basic conditions, to release fluorosulfuric acid and potentially hydrogen fluoride (HF)[1][2]. HF is acutely toxic, corrosive, and requires specialized first aid (calcium gluconate gel)[2].
Mandatory Precautions:
Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, a face shield, and heavy-duty nitrile or Viton® gloves[2][3]. Standard thin nitrile gloves offer splash protection only and should be changed immediately upon contamination.
Ventilation: All manipulations must be performed in a certified chemical fume hood.
Emergency Preparedness: Ensure an emergency shower and eyewash station are immediately accessible. Keep a tube of calcium gluconate gel readily available in the work area[4]. Never work alone.
Material Compatibility: Do not use glass containers for storing or transferring solutions that could generate HF[4]. Use polyethylene or Teflon® containers where appropriate.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling, purity, and purification strategies for 1,1,1,3,3-Pentafluoroisopropyl fluorosulfate.
Q1: What are the primary impurities I should expect after synthesis?
The impurity profile is largely dependent on the synthetic route, but typically includes:
Unreacted 1,1,1,3,3-Pentafluoroisopropanol: The starting alcohol is the most common impurity.
Residual Base: If an amine base like triethylamine (TEA) or DBU was used, it or its corresponding salt might be present.
Hydrolysis Product (Sulfate): Exposure to water, especially under neutral to basic conditions, can cause hydrolysis of the fluorosulfate group to a sulfate or sulfonic acid.
Byproducts from the Fluorosulfating Agent: Depending on the reagent used (e.g., SO₂F₂), related side products may be present[5][6].
Q2: How can I quickly assess the purity of my crude product?
A combination of techniques is recommended for a comprehensive assessment:
¹⁹F NMR Spectroscopy: This is the most powerful tool. The spectrum will clearly show the distinct signals for the -CF(CF₃)₂ and -OSO₂F groups, allowing for straightforward identification and quantification of fluorinated impurities.
¹H NMR Spectroscopy: Useful for detecting the proton of the starting alcohol and any residual protonated solvents or organic bases.
LC-MS or GC-MS: These methods can help identify the masses of the main product and any minor impurities, providing clues to their identity[7].
Q3: What are the main purification strategies for this compound?
The three primary methods, each with specific advantages, are:
Aqueous Work-up: Best for removing inorganic salts and water-soluble impurities like amine hydrochlorides. Must be performed carefully to avoid product hydrolysis.
Flash Column Chromatography: An excellent technique for removing impurities with different polarities, such as the starting alcohol[1][5][7].
Vacuum Distillation: Ideal for large-scale purification if the product is thermally stable and more volatile than the impurities[8].
Use this decision tree to diagnose and solve common issues encountered during the purification process.
Caption: Diagram 1: Troubleshooting workflow for product impurity.
Section 3: Detailed Purification Protocols
Protocol 3.1: Mild Aqueous Work-up
Principle: This protocol utilizes partitioning between an organic solvent and water to remove water-soluble impurities like amine salts. A mildly acidic wash is used to ensure any residual amine base is protonated and extracted into the aqueous phase, while minimizing hydrolysis of the fluorosulfate.
When to Use: As a first purification step after the reaction is complete, especially when an amine base was used.
Step-by-Step Methodology:
Solvent Dilution: Dilute the crude reaction mixture with an inert, water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
Acidic Wash: Transfer the solution to a separatory funnel and wash with cold 0.1 M HCl. Invert the funnel gently to mix, venting frequently. Drain the aqueous layer.
Neutral Wash: Wash the organic layer with cold brine (saturated NaCl solution) to remove residual water and acid.
Drying: Drain the organic layer into a flask and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
Filtration & Concentration: Filter the drying agent and concentrate the organic solvent in vacuo using a rotary evaporator. Caution: Do not heat the water bath excessively to avoid thermal decomposition.
Quality Control: After the washes, check the pH of a droplet of the organic layer on wet pH paper to ensure it is neutral or slightly acidic (pH 5-7). Basic conditions must be avoided to prevent product hydrolysis[1].
Protocol 3.2: Flash Column Chromatography
Principle: This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent). Given the high fluorine content, the product is relatively non-polar and will elute before the more polar starting alcohol.
When to Use: To remove impurities with significantly different polarity, such as the starting alcohol or baseline decomposition products. It is a highly effective, standard purification method[5][7][8].
Step-by-Step Methodology:
Slurry Preparation: Dry-load the crude product onto a small amount of silica gel for best resolution. To do this, dissolve the crude material in a minimal amount of a volatile solvent (e.g., dichloromethane), add silica gel, and evaporate the solvent until a free-flowing powder is obtained.
Column Packing: Pack a glass column with silica gel (40-63 µm particle size) using a suitable non-polar eluent (e.g., hexanes or pentane).
Loading: Carefully add the dry-loaded sample to the top of the packed column.
Elution: Begin elution with a non-polar solvent system (e.g., 98:2 Hexanes:Ethyl Acetate). The polarity can be gradually increased if needed. The highly fluorinated product should elute relatively quickly.
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) or LC-MS.
Pooling & Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Quality Control: Use an appropriate stain for TLC visualization (e.g., potassium permanganate), as highly fluorinated compounds are often not UV-active. The starting alcohol should appear as a more polar spot (lower Rf) than the product.
Protocol 3.3: Vacuum Distillation
Principle: This method separates compounds based on differences in their boiling points. Under reduced pressure, the boiling point is lowered, allowing for the distillation of thermally sensitive or high-boiling compounds. Low-molecular-weight fluorosulfates are often volatile enough for this technique[8].
When to Use: For large-scale purification (>5 g) when impurities are significantly less volatile (e.g., salts, polymeric material) or more volatile than the product.
Step-by-Step Methodology:
Apparatus Setup: Assemble a vacuum distillation apparatus with a short path head to minimize product loss. Ensure all joints are well-sealed.
Crude Material Charging: Charge the distillation flask with the crude material and a magnetic stir bar for smooth boiling.
Vacuum Application: Slowly apply vacuum from a vacuum pump protected by a cold trap.
Heating: Gently heat the distillation flask using an oil bath.
Fraction Collection: Collect the fraction that distills at a constant temperature and pressure. The boiling point will need to be determined empirically.
Final Product: The collected liquid should be the purified product.
Quality Control: Monitor the temperature and pressure closely. A stable boiling point indicates a pure substance is distilling. Analyze the collected distillate by NMR to confirm purity.
Section 4: Purification Method Selection
Choosing the right purification strategy is key to maximizing yield and purity. Use the following guide and table to make an informed decision.
Liu, Z., et al. (2020). Novel approaches to access arylfluorosulfates and sulfamoyl fluorides based on sulfur (VI) fluoride exchange (SuFEx). Current Protocols in Chemical Biology.
SciSpace. (2020). Novel Approaches to Access Arylfluorosulfates and Sulfamoyl Fluorides Based on Sulfur (VI) Fluoride Exchange.
Organic Chemistry Portal.
R&D Systems. (2025).
Cornell University, Department of Chemistry and Chemical Biology.
Storage conditions to prevent degradation of 1,1,1,3,3-Pentafluoroisopropyl fluorosulfate
Technical Support Guide: Storage & Stability of 1,1,1,3,3-Pentafluoroisopropyl Fluorosulfate Executive Summary: The "Sleeping Beauty" Reagent 1,1,1,3,3-Pentafluoroisopropyl fluorosulfate is a specialized electrophile, pr...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Guide: Storage & Stability of 1,1,1,3,3-Pentafluoroisopropyl Fluorosulfate
Executive Summary: The "Sleeping Beauty" Reagent
1,1,1,3,3-Pentafluoroisopropyl fluorosulfate is a specialized electrophile, primarily utilized in Sulfur-Fluoride Exchange (SuFEx) click chemistry.[1] It belongs to a class of reagents often described as "sleeping beauties"—they possess a unique balance of kinetic stability (resisting hydrolysis under neutral conditions) and high thermodynamic potential (reacting rapidly when activated by specific nucleophiles or catalysts).
However, this stability is conditional. Moisture is the primary antagonist. Upon hydrolysis, this compound does not merely degrade; it generates fluorosulfuric acid (
), a superacid that induces autocatalytic decomposition and etches borosilicate glass.[1]
This guide provides a self-validating storage protocol to ensure reagent integrity for high-precision drug discovery and polymer synthesis applications.[1]
Critical Storage Parameters (The Storage Ecosystem)
To prevent degradation, you must control three variables: Atmosphere, Temperature, and Vessel Integrity. [1]
A. The Degradation Mechanism (Why Storage Fails)
Understanding the failure mode is essential for prevention. The degradation is not linear; it is exponential due to acid catalysis.[1]
Figure 1: The Autocatalytic Degradation Cycle. Note that the generation of acid accelerates the destruction of the remaining reagent.[1]
B. Storage Protocol Specifications
Parameter
Specification
Technical Rationale
Temperature
2°C to 8°C (Short-term) -20°C (Long-term >30 days)
Low temperature reduces the kinetic energy available for spontaneous hydrolysis and suppresses vapor pressure, minimizing seal stress.[1]
Atmosphere
Inert Gas (Argon/Nitrogen)
Oxygen is benign, but atmospheric humidity is fatal. Argon is preferred over Nitrogen as it is heavier than air, forming a better "blanket" over the liquid.[1]
Container
Fluoropolymer (PFA/FEP) or Silanized Glass
Standard glass is susceptible to etching by trace HF byproducts. If glass is used, it must be stored inside a secondary desiccant jar.[1]
Septum
Teflon-faced Silicone
Avoid standard rubber septa; the fluorosulfate moiety can alkylate rubber over time, leading to contamination and seal failure.[1]
Operational Workflows
Protocol A: Handling & Aliquoting (The "Dry Chain")
Goal: Extract reagent without introducing moisture.[1]
Equilibration: Remove the vial from the freezer (-20°C) and allow it to warm to room temperature before opening .
Why? Opening a cold vial condenses atmospheric moisture instantly onto the reagent surface.[1][2]
Positive Pressure: Insert an Argon line needle to create positive pressure inside the vial before inserting the withdrawal syringe.[1]
Syringe Selection: Use gas-tight glass syringes with PTFE-tipped plungers.[1] Avoid standard plastic syringes (polypropylene/PE) for long-term contact, as fluorosulfates can act as swelling agents.
Purge & Seal: After use, purge the headspace with Argon for 30 seconds.[1] Wrap the cap with Parafilm to retard gas exchange.[1]
Protocol B: Emergency Evaluation (Purity Check)
Goal: Determine if a stored batch is still viable.
Visual Inspection: Look for "fuming" upon opening or phase separation.[1] The liquid should be clear and colorless.[1] Yellowing indicates decomposition.[1]
Signal A (Reagent): Look for the characteristic fluorosulfate signal (
to ppm relative to ).
Signal B (Contaminant): A signal at
ppm or shifting significantly suggests formation of or fluoride ions ().
Signal C (Alcohol): Check for the
signals of the parent alcohol (hydrolysis product), which will have a distinct shift from the ester.
Troubleshooting Guide (Symptom-Based)
Q1: The liquid is fuming when I open the cap. Is it safe to use?
Diagnosis: Severe Hydrolysis.[1] The "fumes" are likely HF and fluorosulfuric acid vapor reacting with moist air.[1]
Action:STOP. Do not use. The reagent is compromised and dangerous.[1]
Remediation: Neutralize carefully by adding the liquid dropwise to a stirred, ice-cold solution of dilute NaOH or Sodium Bicarbonate.[1] Dispose of as hazardous fluorinated waste.[1]
Q2: The glass vial appears "frosted" or etched on the inside.
Diagnosis: HF Generation.[1] Trace hydrolysis has generated HF, which is attacking the silica matrix of the glass (
).[1] Note that this reaction generates more water, fueling the cycle.
Action: Transfer any remaining clear liquid immediately to a PFA/PTFE container using a syringe filter (0.2 µm PTFE) to remove glass micro-particulates. Re-titrate or check NMR before use.
Q3: Can I store a 1M stock solution in DMF or DMSO?
Analysis: While SuFEx reactions often run in polar aprotic solvents, storage in them is risky. DMF and DMSO are hygroscopic (water magnets).[1] Over weeks, they will pull moisture through septa, hydrolyzing the reagent.[1] Furthermore, fluorosulfates can slowly alkylate DMF at room temperature.[1]
Action: Store as the neat liquid . Prepare solutions fresh immediately before use.[1]
Q4: I lost the freezer power. The reagent spent 24 hours at 25°C. Is it dead?
Diagnosis: Thermal Excursion.
Analysis: 1,1,1,3,3-Pentafluoroisopropyl fluorosulfate is relatively thermally stable compared to sulfonyl chlorides.[1] A 24-hour excursion at RT is acceptable provided the vial was sealed and dry.
Action: Inspect visually. If colorless and non-fuming, return to -20°C. No immediate disposal is necessary.[1]
References & Authority
Mechanism of SuFEx: Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430–9448.
Fluorosulfate Stability: Barrow, A. S., et al. (2019). The Growing Applications of SuFEx Click Chemistry. Chemical Society Reviews, 48(17), 4731-4758.[1]
Safety Data & Handling: Enamine Ltd. (2023).[1] Safety Data Sheet: Fluorosulfates and Sulfamoyl Fluorides.
Glass Etching Chemistry: Aaseth, J., et al. (2021). Fluoride toxicity: The role of HF and glass interactions. Journal of Trace Elements in Medicine and Biology. (General chemical principle reference).
Visual Summary: Storage Decision Matrix
Figure 2: Decision Matrix for incoming reagent inventory.
You are dealing with a secondary polyfluoroalkyl fluorosulfate . Unlike standard acid chlorides or sulfonyl chlorides, this reagent exhibits "SuFEx" (Sulfur-Fluoride Exchange) characteristics, meaning it possesses a unique resistance to spontaneous hydrolysis in neutral water.
Crucial Warning: Do not assume this compound will decompose simply by adding water. It requires activation (basic conditions) to quench effectively. Failure to use a base will result in a biphasic mixture that slowly releases Hydrogen Fluoride (HF) over days, creating a delayed toxicity hazard.
Part 1: Critical Safety & Mechanism
The "Sleeping Giant" Mechanism
To safely destroy 1,1,1,3,3-Pentafluoroisopropyl fluorosulfate, you must understand why it resists standard quenching. The fluorine atoms on the isopropyl chain withdraw electron density, while the S-F bond is thermodynamically stable.
There are two competing pathways for destruction. You must force Pathway A (Sulfur Attack) using a base to ensure safe disposal.
Pathway A (Desired): Nucleophilic Attack at Sulfur.
Reagent: Hydroxide (
) or Alkoxide ().
Result: Cleavage of the S-F bond, releasing the parent alcohol and harmless sulfate/fluoride salts.
Safety: The base immediately neutralizes the generated HF.
Pathway B (Undesired): Alkylation (C-O Cleavage).
Context: Occurs with soft nucleophiles or biological targets.
Result: Transfer of the fluorinated isopropyl group to biomolecules (toxicity).
Visualizing the Quenching Pathway
The following diagram illustrates the chemical logic dictating our recommended protocols.
Figure 1: Mechanistic pathway showing why neutral water fails to quench fluorosulfates effectively.
Part 2: Standard Operating Procedures (SOPs)
Protocol A: Controlled Quench (Reaction Mixture)
Use this for quenching reaction mixtures where the reagent is in solution.
Reagents Required:
Quenching Buffer: 2.0 M NaOH (or KOH) in Methanol/Water (1:1 v/v).
Why Methanol? It solubilizes the organic fluorosulfate, ensuring contact with the hydroxide.
Step
Action
Technical Rationale
1
Cool the reaction mixture to 0°C.
Although stable, the hydrolysis is exothermic. Cooling prevents runaway thermal events.
2
Dilute with an inert solvent (DCM or EtOAc) if the reaction is neat.
Heat sink to absorb exothermicity.
3
Add the Quenching Buffer dropwise. Use 3-5 equivalents of base relative to the fluorosulfate.
Excess base is required to: (1) Drive the reaction, (2) Neutralize the sulfonic acid generated, and (3) Neutralize the HF.
4
Warm to Room Temperature (23°C) and stir vigorously for 30-60 minutes .
Unlike acid chlorides, fluorosulfates react slowly. Time is needed for full conversion.
5
Verify pH is >10.
If pH drops below 10, HF may exist as free acid. Add more base if necessary.
Protocol B: Emergency Spill Response
Use this if neat reagent is spilled on the benchtop.
Evacuate the immediate area (10 ft radius).
Do NOT use water. Water will spread the hydrophobic liquid without destroying it.
Absorb with dry sand, vermiculite, or a dedicated solvent spill pad.
Treat the absorbed material in a fume hood by immersing it in a bath of 2M NaOH/Methanol for 12 hours.
Dispose as basic organic waste containing fluorides.
Part 3: Troubleshooting & FAQs
Q1: I added water and saw no bubbling. Is it quenched?A: NO.
Unlike acetyl chloride or thionyl chloride, fluorosulfates do not vigorously evolve gas upon contact with water. The lack of bubbling is a sign of stability, not completion. You must rely on LCMS or TLC to confirm the disappearance of the starting material, not visual cues.
Q2: My glassware looks "foggy" after the reaction. What happened?A: HF Etching.
You likely generated Hydrogen Fluoride (HF) during the reaction or an improper quench. HF attacks silica glass (
).
Remedy: Use plastic (PP/PE) vessels for quenching steps if possible. If etching occurs, the glassware is compromised and structurally weak; discard it.
Q3: Can I use Ammonium Hydroxide (
) instead of NaOH?A: It is not recommended.
While ammonia is a nucleophile, it can react to form a sulfamoyl fluoride () intermediate, which may still be electrophilic and toxic. A hard base like NaOH ensures complete conversion to the inert sulfate salt ().
Q4: What are the degradation products I should see on LCMS?A: You will observe the parent alcohol: 1,1,1,3,3-pentafluoroisopropanol .
Note: This alcohol is volatile and acidic (
). It may not ionize well in positive mode ESI. Look for it in negative mode or by GCMS.
Part 4: Decision Matrix for Disposal
Use this flowchart to determine the correct workflow based on your specific situation.
Figure 2: Decision matrix for handling unreacted fluorosulfate residues.
References
Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.
Barroso, S., et al. (2020). "SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides." Organic Letters. [1]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Managing Hydrofluoric Acid (HF) Byproduct Formation in Fluorosulfate Hydrolysis
Welcome to the SuFEx Applications Support Hub
Status: Operational | Tier: Advanced Technical Support
Agent: Senior Application Scientist (Dr. V. Chen)
Objective: You are likely here because you are utilizing Sulfur-Fluoride Exchange (SuFEx) chemistry—specifically aryl fluorosulfates (
)—and are encountering issues with stability, glass etching, or safety concerns regarding fluoride release. While fluorosulfates are celebrated for their stability compared to sulfonyl fluorides, they are not inert. Under specific hydrolytic conditions, they release fluoride ions (), which, in the presence of protons, generate Hydrofluoric Acid (HF).
This guide addresses the causality of these failures and provides self-validating protocols to manage them safely.
Part 1: The Mechanism of Failure (Root Cause Analysis)
Before troubleshooting, you must understand why HF is forming. In many SuFEx protocols, hydrolysis is an intended or unintended side reaction.
The Hydrolysis Pathway:
Base-Mediated: Hydroxide (
) attacks the sulfur center, displacing fluoride.
Acid-Promoted: Protonation of the leaving group assists S-F bond cleavage.
The Hazard: The liberated
ion is a weak base. In water () or organic solvents with proton sources, it equilibrates to form HF (), which is highly permeable to lipid membranes and aggressively attacks silica (glass).
Visualizing the Hazard Pathway
The following diagram illustrates the transition from a stable reagent to a safety hazard.
Figure 1: The mechanistic pathway from stable fluorosulfate to HF generation and subsequent material failure.
Part 2: Troubleshooting Guides & FAQs
Issue 1: "My reaction flask is becoming frosted/cloudy."
Diagnosis: You are generating HF in situ, which is etching the borosilicate glass. This is a critical containment failure.
Risk Level: High. Etched glass loses structural integrity and can shatter under pressure/vacuum.
Technical Solution:
The bond energy of Si-F (approx. 565 kJ/mol) is stronger than Si-O (approx. 452 kJ/mol). HF will cannibalize your glassware to form silicon tetrafluoride (
).
Protocol: Material Selection Matrix
Material
Compatibility with HF/Fluoride
Max Temp
Recommendation
Borosilicate Glass
Incompatible
400°C
AVOID for hydrolysis steps or acidic workups.
HDPE (High-Density Polyethylene)
Excellent
120°C
Ideal for storage and waste containers.
PP (Polypropylene)
Good
135°C
Suitable for short-term reaction vessels (e.g., Falcon tubes).
PFA / PTFE (Teflon)
Excellent
260°C
Gold Standard for high-temp SuFEx reactions.
Action Item: Immediately transfer the reaction to a PFA or HDPE vessel. If PFA is unavailable, use a polypropylene reaction tube for small scales.
Issue 2: "I cannot determine if my fluorosulfate has hydrolyzed."
Diagnosis: Inadequate analytical monitoring. TLC is often insufficient to distinguish the fluorosulfate from the hydrolysis product (phenol) due to similar polarities in certain solvent systems.
Technical Solution:
Use
NMR as your primary validation tool. It provides a distinct chemical shift window that separates the S-F bond from free fluoride.
Protocol: The
NMR Checkpoint
Aliquot: Take 50
of reaction mixture.
Solvent: Dilute in
or .
Acquisition: Run a non-decoupled
scan (typically 32 scans).
Data Interpretation Guide:
Species
Chemical Shift ( ppm)
Signal Characteristic
Aryl Fluorosulfate ()
+30 to +40 ppm
Sharp singlet (diagnostic).
Sulfonyl Fluoride ()
+60 to +70 ppm
Reference (if using as internal std).
Free Fluoride ()
-100 to -150 ppm
Broad peak (highly solvent/pH dependent).
HF / Bifluoride ()
-150 to -160 ppm
Broad, often weak signal.
Note: If the signal at +35 ppm disappears and a broad baseline hump appears upfield (-120 ppm range), hydrolysis is complete. [Ref 1]
Issue 3: "How do I safely quench a reaction that has generated free fluoride?"
Diagnosis: Standard aqueous workups are dangerous if HF is present. Pouring fluoride-rich waste into acidic waste streams can generate HF gas.
) react with fluoride to form Calcium Fluoride (), an insoluble, biologically inert solid ().
Protocol: The Calcium Crash Quench
Reagents: Saturated Calcium Chloride (
) solution or Calcium Gluconate (for skin safety).
Cool: Chill the reaction mixture to 0°C.
Add Scavenger: Slowly add saturated aqueous
(2.0 equivalents relative to theoretical fluoride content).
Observe: Look for the formation of a fine white precipitate (
).
Buffer: Verify pH is neutral (pH 7-8). If acidic, add Sodium Bicarbonate (
) before disposal to prevent HF off-gassing.
Filtration: Filter the solid
(can be disposed of as solid waste) or dispose of the slurry as hazardous aqueous waste (labeled "Contains Fluoride").
Logic Flow for Waste Management:
Figure 2: Decision tree for safe quenching and disposal of fluoride-containing reaction mixtures.
Part 3: Emergency Safety Protocol (The "Oh No" Scenario)
If you suspect skin contact with hydrolyzed fluorosulfate byproducts (HF):
Immediate Action: Wash with copious water for 5 minutes (do not exceed 5 minutes as HF penetrates deep; you need the antidote).
Antidote: Apply 2.5% Calcium Gluconate Gel immediately to the affected area. Massage it into the skin.
Mechanism:[1][2][3] The gluconate provides a source of
that penetrates the dermis, precipitating the fluoride as inside the tissue before it can chelate the body's systemic calcium (which causes cardiac arrest). [Ref 2]
Medical Attention: Seek emergency care immediately.
References
Dong, J., Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]
National Institutes of Health (NIH). (2023). "Sulfur Fluoride Exchange - PMC." National Library of Medicine. [Link]
The Ascendancy of Fluorosulfates: A Paradigm Shift in Alkylation Reactions for Drug Discovery and Beyond
In the dynamic landscape of synthetic organic chemistry, the judicious selection of a leaving group is paramount to the success of nucleophilic substitution reactions. For decades, the p-toluenesulfonate (tosylate) group...
Author: BenchChem Technical Support Team. Date: February 2026
In the dynamic landscape of synthetic organic chemistry, the judicious selection of a leaving group is paramount to the success of nucleophilic substitution reactions. For decades, the p-toluenesulfonate (tosylate) group has been a stalwart, a reliable workhorse for activating alcohols in a vast array of alkylation processes. However, the evolving demands of modern chemical synthesis, particularly in the realms of drug development and complex molecule synthesis, necessitate a continuous search for reagents with superior reactivity, selectivity, and stability. This guide presents a comprehensive comparison of the fluorosulfate group with the traditional tosylate, providing experimental evidence and field-proven insights that underscore the significant advantages offered by this often-overlooked functional group.
The Heart of the Matter: Leaving Group Ability
The efficacy of a leaving group is fundamentally tied to its ability to stabilize the negative charge that develops as it departs from the substrate. This is often correlated with the pKa of the conjugate acid; a stronger acid corresponds to a more stable conjugate base and thus a better leaving group.[1][2] While both tosylate and fluorosulfate are excellent leaving groups due to the resonance stabilization of their respective anions, a closer examination of their reactivity reveals a stark difference.[2]
Kinetic Data: A Tale of Two Leaving Groups
The true measure of a leaving group's prowess lies in its impact on reaction kinetics. In bimolecular nucleophilic substitution (SN2) reactions, the rate is directly proportional to the leaving group's ability to depart.[3] Experimental data quantitatively demonstrates the dramatic superiority of the fluorosulfate group.
Leaving Group
Relative Rate (krel)
Tosylate (OTs)
0.70
Mesylate (OMs)
1.00
Fluorosulfate (OSO2F)
29,000
Triflate (OTf)
56,000
Table 1: Relative leaving group abilities in SN2 reactions. Data synthesized from available literature.[3]
As the data unequivocally shows, the fluorosulfate is over 41,000 times more reactive than the tosylate in SN2 reactions. This profound difference in reactivity opens doors to transformations that are sluggish or completely unreactive with traditional tosylates. This enhanced reactivity can often be attributed to the high electronegativity of the fluorine atom, which inductively withdraws electron density and further stabilizes the departing anion.
Beyond Reactivity: Stability and Chemoselectivity
While high reactivity is desirable, it must be balanced with sufficient stability to allow for the preparation and handling of the alkylating agent. Herein lies another key advantage of fluorosulfates.
Aryl fluorosulfates, for instance, are noted for their remarkable stability towards hydrolysis under neutral or acidic conditions.[4] This robustness allows for their use in a wider range of reaction conditions compared to more labile leaving groups. In the context of complex molecule synthesis and drug development, this stability is crucial for preventing unwanted side reactions and ensuring the integrity of the alkylating agent.[5][6]
Furthermore, the unique electronic properties of the fluorosulfate group can impart a high degree of chemoselectivity in alkylation reactions. The SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry platform, pioneered by K. Barry Sharpless, has highlighted the exceptional chemoselectivity of the S-F bond.[4][7] This selectivity allows for the targeted modification of specific functional groups within a complex molecule, a critical requirement in the late-stage functionalization of drug candidates.[8] For example, aryl fluorosulfates have been shown to selectively react with specific amino acid residues like tyrosine, lysine, serine, and histidine in proteins, making them invaluable tools in chemical biology and the development of covalent inhibitors.[6][9][10]
Experimental Section: A Comparative Study
To provide a tangible demonstration of the advantages of fluorosulfates, we present a comparative experimental protocol for the methylation of a model substrate, phenol. This protocol is designed as a self-validating system, allowing researchers to directly observe the differences in reaction efficiency.
Synthesis of Methylating Agents
1. Synthesis of Methyl p-Toluenesulfonate (Methyl Tosylate)
This procedure is adapted from established methods.[11][12]
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-toluenesulfonyl chloride (1.0 eq) in methanol.
Cool the mixture in an ice bath.
Slowly add a 25% aqueous solution of sodium hydroxide (1.0 eq) dropwise, maintaining the temperature below 25 °C.
After the addition is complete, continue stirring for 2 hours.
Separate the lower organic layer. Extract the aqueous layer with benzene.
Combine the organic layers and wash sequentially with water and 5% potassium carbonate solution.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl p-toluenesulfonate.
2. Synthesis of Methyl Fluorosulfate ("Magic Methyl")
This procedure is adapted from established methods and should be performed with extreme caution due to the high toxicity of the product.[13][14]
Materials: Fluorosulfonic acid, Dimethyl sulfate.
Procedure:
Caution: Methyl fluorosulfate is extremely toxic and should only be handled in a well-ventilated fume hood with appropriate personal protective equipment.
In a distillation apparatus, carefully mix equimolar amounts of fluorosulfonic acid and dimethyl sulfate.
Distill the mixture to obtain methyl fluorosulfate as a colorless liquid.
Comparative Alkylation of Phenol
Objective: To compare the efficiency of methyl tosylate and methyl fluorosulfate in the O-alkylation of phenol.
Set up two parallel reactions in separate round-bottom flasks, each containing phenol (1.0 eq) and potassium carbonate (1.5 eq) in acetone.
To one flask, add methyl p-toluenesulfonate (1.1 eq).
To the second flask, add methyl fluorosulfate (1.1 eq).
Stir both reactions at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
Upon completion (or after a set time, e.g., 4 hours), quench both reactions by adding water.
Extract each reaction mixture with diethyl ether.
Wash the organic layers with 1 M HCl and then with brine.
Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Analyze the crude product yields by 1H NMR spectroscopy to determine the conversion to anisole.
Expected Outcome: The reaction with methyl fluorosulfate is expected to proceed significantly faster and result in a higher yield of anisole compared to the reaction with methyl tosylate under identical conditions.
Visualizing the Reaction Pathway
The following diagram illustrates the generalized SN2 mechanism for the alkylation of a nucleophile (Nu-) with an alkyl sulfonate, highlighting the departure of the leaving group.
Caption: Generalized SN2 reaction mechanism.
The Fluorosulfate Advantage in Drug Discovery
The unique combination of high reactivity, stability, and chemoselectivity makes fluorosulfates particularly attractive for applications in drug discovery and development.[4][15][16]
Covalent Inhibitors: The ability of aryl fluorosulfates to selectively react with nucleophilic residues in protein binding sites has been harnessed to develop potent and specific covalent inhibitors.[5][10] This strategy can lead to drugs with improved potency and duration of action.
Late-Stage Functionalization: The robustness of the fluorosulfate group allows for its introduction into complex molecules at a late stage of the synthesis. This enables the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.[8]
Click Chemistry: As a key component of the SuFEx click chemistry platform, fluorosulfates provide a reliable and efficient method for linking molecular fragments, accelerating the discovery of new bioactive compounds.[4][7]
The workflow for utilizing fluorosulfates in a drug discovery context is depicted below.
Caption: Fluorosulfate workflow in drug discovery.
Conclusion: A Clear Choice for Modern Synthesis
While the tosylate group has served the chemistry community well, the evidence presented in this guide compellingly argues for the adoption of fluorosulfates as a superior alternative in many alkylation reactions. The dramatic increase in reactivity, coupled with enhanced stability and unique chemoselectivity, provides chemists with a powerful tool to tackle challenging synthetic problems. For researchers, scientists, and drug development professionals, embracing the power of the fluorosulfate leaving group is not merely an incremental improvement but a strategic decision that can accelerate innovation and lead to the discovery of novel and impactful molecules.
References
The growing applications of SuFEx click chemistry. Chemical Society Reviews. [Link]
Cas 80-48-8, Methyl p-toluenesulfonate. LookChem. [Link]
Covalent Targeting of Histidine Residues with Aryl Fluorosulfates: Application to Mcl-1 BH3 Mimetics. PMC. [Link]
Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions. RSC Publishing. [Link]
Preliminary investigation into the reactivity differences between alkyl and allylic leaving groups: a thesis in Chemistry. University of Massachusetts Dartmouth - UMassD Repository. [Link]
Comparative Guide: Mass Spectrometry of Pentafluoropropionyl (PFP) Derivatives
Topic: Comparative Guide: Mass Spectrometry Fragmentation of Pentafluoropropionyl (PFP) Derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Subtitle:...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Comparative Guide: Mass Spectrometry Fragmentation of Pentafluoropropionyl (PFP) Derivatives
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals.
Subtitle: Optimizing Sensitivity and Structural Elucidation in Bioanalysis
Executive Summary & Nomenclature Clarification
In the high-stakes arena of drug development and metabolomics, derivatization is the bridge between non-volatile analytes and the precision of Gas Chromatography-Mass Spectrometry (GC-MS). While researchers often seek information on "pentafluoroisopropyl" derivatives, this terminology frequently overlaps with two distinct chemical entities:
Pentafluoropropionyl (PFP) Derivatives: The industry standard for acylation, formed using Pentafluoropropionic Anhydride (PFPA). These are the primary focus of this guide due to their widespread utility in quantifying drugs of abuse, biogenic amines, and steroids.
Hexafluoroisopropyl (HFIP) Esters: Formed via esterification with hexafluoroisopropanol.
This guide focuses on Pentafluoropropionyl (PFP) derivatives, objectively comparing them against Trifluoroacetyl (TFA), Heptafluorobutyryl (HFB), and Trimethylsilyl (TMS) alternatives. We analyze fragmentation mechanisms, electron capture sensitivity, and stability to provide a self-validating protocol for your laboratory.
Mechanism of Fragmentation: The Physics of Fluorine
The strategic advantage of PFP derivatives lies in the high electronegativity of fluorine, which fundamentally alters ionization behavior.
2.1 Electron Ionization (EI) – The Structural Fingerprint
In positive ion EI (70 eV), PFP derivatives exhibit predictable fragmentation driven by the stability of the perfluoroalkyl group.
Alpha-Cleavage: The carbon-carbon bond adjacent to the carbonyl group is weak. For a PFP-derivative of an amine (
), the primary cleavage often yields the loss of the pentafluoroethyl radical (, 119 Da).
Diagnostic Ions:
m/z 119 (
): Highly characteristic of the PFP moiety.
m/z 69 (
): Ubiquitous in perfluorinated compounds.
[M-119]+: Loss of the
group, often preserving the molecular core for identification.
2.2 Negative Chemical Ionization (NCI) – The Sensitivity Engine
This is where PFP derivatives outperform TMS. The high electron affinity of the
group allows the molecule to capture thermal electrons efficiently.
Mechanism:
or Fragment Ions.
Result: Sensitivity increases of 100-1000x compared to EI, enabling femtomole-level detection of drugs like MDMA or steroids in complex matrices.
Comparative Analysis: PFP vs. Alternatives
The following table contrasts PFP with its primary competitors.
Feature
Pentafluoropropionyl (PFP)
Trifluoroacetyl (TFA)
Heptafluorobutyryl (HFB)
Trimethylsilyl (TMS)
Reagent
PFPA (Pentafluoropropionic Anhydride)
TFAA (Trifluoroacetic Anhydride)
HFBA (Heptafluorobutyric Anhydride)
BSTFA / MSTFA
Mass Increment
+146 Da
+96 Da
+196 Da
+72 Da
Volatility
High
Very High
Moderate
High
NCI Sensitivity
Excellent (High electron capture cross-section)
Good (Less fluorine = lower capture)
Superior (Highest electron capture)
Poor (Not suitable for NCI)
EI Fragmentation
Diagnostic m/z 119, 69
Diagnostic m/z 69, 97
Diagnostic m/z 169, 69
Non-specific m/z 73, 75, 147
Stability
Moderate (Hydrolyzes in moisture)
Low (Highly susceptible to hydrolysis)
Moderate
Low (Very moisture sensitive)
Primary Use
High-sensitivity drug quantification
Volatile amines, alcohols
Ultra-trace analysis (femtomole)
General metabolic profiling
Expert Insight: Choose PFP when you need a balance of volatility and NCI sensitivity. Choose HFB if sensitivity is paramount and the analyte can tolerate lower volatility. Avoid TMS for trace quantification in dirty matrices due to background noise and lack of NCI response.
Visualizing the Pathways
Figure 1: Derivatization & Fragmentation Workflow
This diagram illustrates the conversion of a primary amine to a PFP-derivative and its subsequent fragmentation pathways in MS.
Caption: Workflow showing the synthesis of PFP derivatives and their divergent ionization pathways in EI vs. NCI modes.
Validated Experimental Protocol
Objective: Derivatization of a secondary amine (e.g., Methamphetamine or similar metabolite) for GC-MS quantification.
Reagents:
Pentafluoropropionic Anhydride (PFPA)
Ethyl Acetate (anhydrous)
Internal Standard (Deuterated analog)
Protocol:
Extraction: Evaporate the solvent from your sample extract (e.g., plasma/urine extract) to complete dryness under a stream of nitrogen at 40°C. Critical: Moisture will destroy the reagent.
Reconstitution: Add 50 µL of Ethyl Acetate and 50 µL of PFPA to the residue. Cap the vial tightly.
Incubation: Heat at 60°C for 20 minutes .
Why? This temperature ensures complete acylation of sterically hindered amines without causing thermal degradation.
Evaporation: Evaporate the excess reagents to dryness under nitrogen at 40°C.
Note: Removing excess PFPA prevents column degradation and detector fouling.
Reconstitution (Final): Reconstitute in 100 µL of Ethyl Acetate.
Injection: Inject 1 µL into the GC-MS (Splitless mode recommended for trace analysis).
Self-Validation Step:
Monitor the m/z 119 ion. If this peak is absent, the derivatization failed (likely due to moisture).
Monitor the m/z 169 ion (if using HFB) or m/z 69 (CF3).
Check the peak shape. Tailing indicates active sites in the liner or incomplete derivatization.
Diagnostic Data Summary
Analyte Class
Derivative Type
Key EI Fragments (m/z)
NCI Base Peak
Limit of Detection (LOD)
Amphetamines
PFP-Amide
190, 119, 91
[M-HF]-
~10 fg (NCI)
Opiates
PFP-Ester
445, 119, 298
[M]-
~50 fg (NCI)
Amino Acids
PFP-Isopropyl Ester
202, 119
[M-PFP]-
~100 fg (NCI)
Steroids
PFP-Ester
Molecular Ion (M+), 119
[M]-
~20 fg (NCI)
References
MDPI. (2025). GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate Methyl Ester Pentafluoropropione Amide Derivatives. Available at: [Link]
National Institutes of Health (NIH). (1987). A Comparison of the Gas Chromatographic and Mass Spectrometric Properties of the Pentafluoropropionyl and Heptafluorobutyryl Derivatives. Biomed Environ Mass Spectrom. Available at: [Link]
National Institutes of Health (NIH). (2023). Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine. Available at: [Link]
ResearchGate. (2019). Mass Spectrometric Fragmentation of Trimethylsilyl and Related Alkylsilyl Derivatives. Available at: [Link]
Validation
Comparative Guide: Validating SuFEx Linkage Stability in Biological Media
Executive Summary In the design of Antibody-Drug Conjugates (ADCs) and covalent inhibitors, linker stability is the gatekeeper of therapeutic index. While maleimide-thiol conjugation has been the industry workhorse for d...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the design of Antibody-Drug Conjugates (ADCs) and covalent inhibitors, linker stability is the gatekeeper of therapeutic index. While maleimide-thiol conjugation has been the industry workhorse for decades, it suffers from a critical liability: retro-Michael instability , leading to premature payload release and off-target toxicity via albumin exchange.
Sulfur-Fluoride Exchange (SuFEx) chemistry, pioneered by Sharpless and Dong, offers a paradigm shift. By utilizing the unique stability of the S(VI) oxidation state, SuFEx linkers (sulfates, sulfamates, and sulfamides) create bonds that are thermodynamically stable yet kinetically accessible. This guide provides an objective, data-backed comparison of SuFEx against traditional chemistries and details the rigorous protocols required to validate this stability in biological media.
Mechanistic Divergence: Why SuFEx Outperforms
To understand stability, we must analyze the bond energy and degradation pathways.
The Maleimide Liability
Maleimides react with thiols (cysteines) to form a thiosuccinimide ring.[1] In plasma, this ring is not inert. It undergoes a reversible retro-Michael reaction , regenerating the reactive maleimide. In the blood, Human Serum Albumin (HSA)—which contains a highly reactive Cys34 residue—acts as a "sink," capturing the released maleimide. This results in the drug transferring from the antibody to albumin, extending the payload's half-life in a non-targeted manner and causing systemic toxicity.
The SuFEx Advantage
SuFEx relies on the exchange of a fluoride leaving group on a high-valent sulfur center (e.g., aryl fluorosulfate or sulfonyl fluoride) with a nucleophile (phenol or amine).
Bond Strength: The resulting S–O (sulfate) or S–N (sulfamate) bonds are extremely robust against hydrolysis due to the high oxidation state of Sulfur(VI) and the steric/electronic shielding of the sulfur center.
Irreversibility: Unlike the Michael addition, the SuFEx reaction is effectively irreversible under physiological conditions. There is no "retro-SuFEx" pathway in plasma.
Visualization: Degradation Pathways
The following diagram contrasts the fate of a Maleimide linker versus a SuFEx linker in a biological environment.
Figure 1: Comparative degradation pathways. Note the Maleimide pathway leads to off-target albumin adducts, whereas the SuFEx linkage remains intact until cellular internalization.
Comparative Analysis: Stability Metrics
The following table summarizes the stability profiles of SuFEx linkers compared to standard bioconjugation chemistries.
Feature
Maleimide-Thiol
Amide/Ester
SuFEx (Arylfluorosulfate)
Primary Linkage
Thiosuccinimide
Amide / Ester
Diaryl Sulfate / Sulfamate
Plasma Stability ()
~24–48 Hours (due to exchange)
Variable (Esterase sensitive)
> 7 Days
GSH Resistance
Low (Susceptible to exchange)
High
High (Inert to reduction)
pH Stability (pH 4-8)
Moderate (Ring hydrolysis helps)
Moderate
Excellent
Main Failure Mode
Retro-Michael Addition
Enzymatic Hydrolysis
None (under phys. conditions)
Albumin Interaction
Covalent Exchange (High)
Non-covalent binding
Non-covalent binding only
Experimental Validation Protocols
Protocol A: Plasma Stability & Albumin Exchange
Objective: Determine if the linker survives the "Albumin Sponge" effect in human plasma.
Reagents:
Pooled Human Plasma (Li-Heparin).
Internal Standard (e.g., Warfarin or a stable analog of your drug).
Precipitation Solvent: Acetonitrile with 0.1% Formic Acid.
Workflow:
Spike: Prepare a 10 µM solution of your SuFEx-conjugate in human plasma.
Incubation: Aliquot into low-binding tubes and incubate at 37°C.
Timepoints: Harvest at 0h, 4h, 24h, 48h, and 96h.
Quench: Add 3x volume of cold Precipitation Solvent to crash out proteins.
Critical Step: For Maleimide controls, you must analyze the pellet (redissolved) to look for the drug bound to Albumin. For SuFEx, we focus on the supernatant to ensure the parent compound remains intact.
Analysis: Centrifuge (14,000 x g, 10 min). Analyze supernatant via LC-MS/MS.
Success Criteria:
SuFEx: >95% parent compound remaining at 48h.
Maleimide (Control): Typically shows <70% parent remaining at 48h, with appearance of Albumin-drug mass in the pellet fraction.
Protocol B: Glutathione (GSH) Challenge
Objective: Mimic the intracellular reducing environment (1-10 mM GSH) to ensure the linker does not cleave prematurely before reaching the target organelle.
Workflow:
Reaction Mix: Dissolve compound (10 µM) in PBS (pH 7.4) containing 10 mM reduced L-Glutathione.
Incubation: 37°C for 24 hours.
Monitoring: Inject directly onto LC-MS every 4 hours.
MRM Transitions: Monitor for the parent mass AND the mass of [GSH + Drug] adducts.
Causality Check:
Disulfide linkers will cleave rapidly (
).
Maleimides will show "thiol exchange" products.[2]
SuFEx should show zero adduct formation. The S(VI) center is resistant to reduction by thiols.
Protocol C: pH Stress Test
Objective: Confirm resistance to lysosomal acidity (pH 4.5) and systemic alkalinity (pH 7.4).[3]
Incubate compound (10 µM) at 50°C (accelerated aging) for 24 hours.
Quantify hydrolysis products via HPLC-UV/Vis.
Validation Workflow Diagram
This diagram outlines the logical flow for a complete stability package required for publication or IND-enabling studies.
Figure 2: Step-by-step validation workflow for confirming SuFEx linkage integrity.
References
Dong, J., et al. (2014).[4] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]
Shen, B. Q., et al. (2012).[5] "Conjugation site modulates the in vivo stability and therapeutic activity of antibody-drug conjugates."[6] Nature Biotechnology. [Link] (Seminal paper on Maleimide instability).
Jones, L. H. (2018). "Emerging Utility of Fluorosulfate Chemical Probes." ACS Medicinal Chemistry Letters. [Link]
Barroso, R., et al. (2021). "Arylfluorosulfates-Based Electrophiles for Covalent Protein Labeling." ChemBioChem. [Link]
Zheng, Q., et al. (2021).[7] "Identification of simple arylfluorosulfates as potent agents against resistant bacteria."[7] PNAS. [Link] (Demonstrates stability at physiological pH).
A Researcher's Guide to Identifying the Fluorosulfate Group Using IR Spectroscopy
For researchers, scientists, and professionals in drug development, the precise identification of functional groups is a cornerstone of molecular characterization. The fluorosulfate group (-OSO₂F), a functional group of...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the precise identification of functional groups is a cornerstone of molecular characterization. The fluorosulfate group (-OSO₂F), a functional group of increasing interest in chemical synthesis and drug design, presents a unique spectroscopic signature.[1] This guide provides an in-depth comparison of the infrared (IR) spectroscopy peaks for the fluorosulfate group against other common sulfur-containing functionalities, supported by experimental data and interpretive logic.
The Distinct Vibrational Signature of the Fluorosulfate Group
The fluorosulfate functional group, whether as an anion (SO₃F⁻) or a covalently bonded group, possesses characteristic vibrational modes that give rise to distinct peaks in an IR spectrum.[2] Understanding these modes is crucial for accurate identification. The key to differentiating the fluorosulfate group lies in the stretching vibrations of the S-O and S-F bonds.
The primary absorption bands for the fluorosulfate group are typically observed in the following regions:
Asymmetric S-O Stretch (ν_as(SO₃)): This is typically the most intense and diagnostically significant band. For ionic fluorosulfates, this peak is found in the range of 1250-1300 cm⁻¹ . In covalently bonded fluorosulfates, this stretching frequency can shift to a higher wavenumber, often appearing between 1400-1500 cm⁻¹ .[3]
Symmetric S-O Stretch (ν_s(SO₃)): This band is of medium to strong intensity and is usually located between 1070-1100 cm⁻¹ .
S-F Stretch (ν(S-F)): The stretching vibration of the sulfur-fluorine bond is a key identifier. This peak is typically found in the range of 800-900 cm⁻¹ .[3] For instance, in terminal monodentate SO₃F groups, the S-F stretch is consistently observed in the narrower range of 830-840 cm⁻¹.[3]
Deformation Modes: O-S-O and O-S-F bending (deformation) vibrations occur at lower frequencies, generally in the 500-650 cm⁻¹ region.[3]
The presence of a combination of these bands, particularly the strong asymmetric S-O stretch coupled with the characteristic S-F stretch, provides a strong indication of the fluorosulfate group.
Comparative Analysis: Distinguishing Fluorosulfates from Related Functional Groups
Ambiguity in spectral interpretation often arises from the overlapping absorption regions of similar functional groups. A careful comparison is therefore essential.
Typically shows a very broad and strong absorption around 1130 cm⁻¹ due to the high symmetry of the sulfate ion. The absence of a peak in the 800-900 cm⁻¹ region helps to rule out a fluorosulfate.
While it shares the S-F stretch, the S=O stretching frequencies are significantly different from ionic fluorosulfates. The asymmetric stretch is at a much higher wavenumber.
Covalent Sulfonate (-SO₂OR)
1330-1370
1145-1180
900-1000 (S-O-C stretch)
The key differentiator is the S-O-C stretching vibration, which appears in a region where fluorosulfates do not have a fundamental absorption. The absence of the S-F stretch is also critical.
This comparative data highlights the diagnostic power of the S-F stretching vibration in confirming the presence of a fluorosulfate group.
Experimental Protocol for Acquiring High-Quality IR Spectra
To obtain reliable and interpretable IR spectra for compounds containing a fluorosulfate group, the following step-by-step methodology is recommended:
Sample Preparation:
Solids: The KBr pellet technique is most common. A small amount of the solid sample (1-2 mg) is intimately mixed with dry potassium bromide (KBr) powder (100-200 mg). The mixture is then pressed into a transparent pellet using a hydraulic press. This minimizes scattering and produces sharp peaks.
Liquids: A thin film of the liquid can be placed between two salt plates (e.g., NaCl or KBr). For volatile liquids, a sealed liquid cell should be used.
Solutions: The compound can be dissolved in a suitable solvent that has minimal absorption in the regions of interest. Carbon tetrachloride (CCl₄) and carbon disulfide (CS₂) are common choices, but their toxicity requires careful handling in a fume hood.
Instrument Setup:
Use a Fourier Transform Infrared (FTIR) spectrometer for optimal signal-to-noise ratio and resolution.
Perform a background scan with the empty sample holder (or pure KBr pellet/solvent) to subtract any atmospheric (CO₂, H₂O) or accessory absorptions.
Set the spectral range to at least 4000-400 cm⁻¹ to capture all relevant vibrations.
A resolution of 4 cm⁻¹ is generally sufficient for routine identification.
Data Acquisition:
Place the prepared sample in the spectrometer's sample compartment.
Acquire the sample spectrum. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.
Data Processing and Analysis:
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Identify and label the key peaks corresponding to the fluorosulfate group and other functional groups present in the molecule.
Compare the observed peak positions with the reference data provided in this guide.
Logical Workflow for Spectral Interpretation
The following diagram illustrates a decision-making workflow for identifying a fluorosulfate group from an unknown IR spectrum.
Caption: Decision tree for the identification of a fluorosulfate group based on key IR spectral features.
Conclusion
The identification of the fluorosulfate group by IR spectroscopy is a reliable method when a systematic approach is employed. By understanding the characteristic vibrational frequencies of the S-O and S-F bonds and comparing them with those of structurally similar functional groups, researchers can confidently characterize their molecules. The key takeaway is the diagnostic importance of the S-F stretching vibration in the 800-900 cm⁻¹ region, which, when observed in conjunction with the strong S-O stretching bands, serves as a definitive marker for the fluorosulfate moiety.
References
Chung, C. Y., & Cady, G. H. (1971). Infrared Spectra of Metal Bisfluorosulfates. Canadian Journal of Chemistry, 52(3), 336-340.
Aubke, F., Casper, B., Muller, H. S. P., Oberhammer, H., & Willner, H. (1995). VIBRATIONAL-SPECTRA AND GAS-PHASE STRUCTURES OF FLUORINE FLUOROSULFATE (FOSO2F) AND CHLORINE FLUOROSULFATE (CLOSO2F). Journal of Molecular Structure, 346, 111-120.
Wei, R., Chen, X., & Gong, Y. (2018). Infrared Spectra of the SO2F2- Anion in Solid Argon and Neon. The Journal of Physical Chemistry A, 122(38), 7723–7729.
Qureshi, A. M., & Aubke, F. (1970). Vibrational Spectra of Peroxydisulfuryl Difluoride S2O6F2 and the Halogen Derivatives FOSO2F and ClOSO2F. Canadian Journal of Chemistry, 48(20), 3117-3123.
Sharpe, A. G. (n.d.). Sulfuryl fluoride (SO₂F₂). VPL. Retrieved from [Link]
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
ResearchGate. (n.d.). of the asymmetric and symmetric sulfonate vibration and the respective differences in the neat IL and the ionogels (cm⁻¹). Retrieved from [Link]
Wikipedia. (2023, December 2). Fluorosulfates. Retrieved from [Link]
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
PubMed. (2009). The ground state rotational spectrum of the fluorosulfate radical. The Journal of Chemical Physics, 130(18), 184309.
Northern Illinois University. (n.d.). IR Absorption Frequencies. Retrieved from [Link]
Smith, B. C. (2019, April 30). Inorganics II: The Spectra. Spectroscopy Online. Retrieved from [Link]
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
Schiedel, M., et al. (2018). Aryl Fluorosulfate Based Inhibitors That Covalently Target the SIRT5 Lysine Deacylase.
Royal Society of Chemistry. (2014, January 2). Chemistry Vignettes: Vibrational Modes [Video]. YouTube. Retrieved from [Link]
Defense Technical Information Center. (1967). INFRARED DETERMINATION OF INORGANIC SULFATES AND CARBONATES BY THE PELLET TECHNIQUE. Retrieved from [Link]
Khan Academy. (2014, July 8). Symmetric and asymmetric stretching | Spectroscopy | Organic chemistry [Video]. YouTube. Retrieved from [Link]
Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
California Institute of Technology GPS. (2018, January 31). Chemistry 21b – Spectroscopy Lecture # 12 – Local Mode Theory & The Vibrations of Functional Groups. Retrieved from [Link]
ResearchGate. (n.d.). Infrared Spectra and Characteristic Frequencies of Inorganic Ions. Retrieved from [Link]
ChemRxiv. (n.d.). Effects of Intramolecular Group and Solvent on Vibrational Coupling Modes and Strengths of Fermi Resonances in Aryl Azides. Retrieved from [Link]
Giammanco, C. H., et al. (2016). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. The journal of physical chemistry. B, 120(1), 139–147.
Comparative Yield Analysis: Hepta- and Hexafluoroisopropylation Reagents
The following guide provides a comparative yield analysis and technical breakdown of reagents used for fluoroisopropylation , specifically addressing the Heptafluoroisopropyl ( ) and Hexafluoroisopropyl ( ) groups. Note...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides a comparative yield analysis and technical breakdown of reagents used for fluoroisopropylation , specifically addressing the Heptafluoroisopropyl (
) and Hexafluoroisopropyl () groups.
Note on Nomenclature: While "Pentafluoroisopropylation" is the requested topic, the chemical literature predominantly categorizes these transformations into Heptafluoroisopropylation (introduction of the perfluorinated
group) and Hexafluoroisopropylation (introduction of the group).[1] "Pentafluoroisopropyl" () is a specialized chiral motif (e.g., via Gilmour’s method).[1] This guide focuses on the major reagent classes for and introduction, as these represent the standard "reagents" in comparative yield studies, while referencing the specific penta-variant where applicable.
Content Type: Publish Comparison Guide
Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers[1]
Executive Summary: The Reagent Landscape
The introduction of fluorinated isopropyl groups is a critical strategy for modulating lipophilicity (
) and metabolic stability in drug candidates.[1] Unlike the linear trifluoromethyl group (), the isopropyl variants introduce significant steric bulk and distinct electronic properties.[1][2][3]
The reagent landscape is divided into three primary mechanistic classes:
Nucleophilic/Metallated Reagents (Ag, Cu): Best for Heptafluoroisopropylation of aryl halides and boronic acids.[1] High yields but often require handling fluorinated gases (HFP).[1]
Radical Precursors (HFIP, Iodides): Best for Hexafluoroisopropylation of heterocycles via photoredox or electrochemical activation.[1] Uses cheap, liquid reagents (HFIP).[1]
Electrophilic Hypervalent Iodine: Emerging class for metal-free functionalization under mild conditions.[1]
Comparative Analysis of Reagents
Table 1: Reagent Performance Matrix
Reagent Class
Active Species
Target Group
Primary Substrates
Yield Range (Arenes)
Key Advantages
Limitations
Ag-HFP Complex ()
Heptafluoro()
Aryl Boronic Acids,Aryl Halides
75 – 95%
High yields; Direct use of HFP gas; Broad scope.[1]
Requires multi-step synthesis of the reagent itself.
Hexafluoro-2-propanol (HFIP)
Hexafluoro()
Heterocycles (Indoles),Tryptophan peptides
40 – 85%
Cheap liquid ; Green (Electrochemical/Photochemical); C-H functionalization.[1]
Regioselectivity can be challenging; Radical pathways only.[1]
Yield Analysis by Substrate Type
Electron-Deficient Arenes:
Best Performer:Ag-HFP Complex .[1] The nucleophilic nature of the silver species allows efficient transmetallation-reductive elimination cycles even on electron-poor rings when coupled with an oxidant.[1]
Yield: Consistently >80% for substrates like cyano- or nitro-benzenes.[1]
Electron-Rich Heterocycles (Indoles/Pyrroles):
Best Performer:HFIP (Radical Activation) .[1] Direct C-H functionalization avoids pre-functionalization (halogenation).[1]
Yield: 60-85% with high C2/C3 regioselectivity depending on conditions.[1]
Complex Scaffolds (Late-Stage Functionalization):
Best Performer:PFPI (Hypervalent Iodine) .[1][3] The mild, metal-free conditions prevent chelation issues often seen with Cu/Ag catalysts in complex molecules.[1]
Mechanistic Pathways & Decision Logic[1]
Understanding the mechanism is vital for troubleshooting low yields. The following diagram illustrates the divergent pathways for Nucleophilic vs. Radical reagents.
Caption: Decision matrix for selecting the optimal reagent based on the desired fluorinated group and mechanistic requirements.
Detailed Experimental Protocols
Protocol A: Ag-Mediated Heptafluoroisopropylation of Aryl Boronic Acids
Source: Adapted from Qing et al. (Chem. Commun., 2016)[1]
Rationale: This method generates the nucleophilic
species in situ from HFP gas, avoiding the isolation of unstable intermediates.[1]
Reagent Setup:
In a glovebox, charge a pressure tube with Aryl Boronic Acid (
Chromatographic Separation of Pentafluoroisopropyl Fluorosulfate Reaction Mixtures
A Publish Comparison Guide for Researchers and Drug Developers Executive Summary & Strategic Context Pentafluoroisopropyl fluorosulfate (CAS 933668-27-0) and its analogs are emerging as critical "SuFEx" (Sulfur-Fluoride...
Author: BenchChem Technical Support Team. Date: February 2026
A Publish Comparison Guide for Researchers and Drug Developers
Executive Summary & Strategic Context
Pentafluoroisopropyl fluorosulfate (CAS 933668-27-0) and its analogs are emerging as critical "SuFEx" (Sulfur-Fluoride Exchange) reagents, offering a bridge between perfluorinated motifs and click-chemistry reactivity. Unlike stable aromatic fluorosulfates, pentafluoroisopropyl fluorosulfate presents a unique separation challenge: it is an aliphatic, highly fluorinated, and volatile electrophile.
This guide compares the three primary separation modalities—Gas Chromatography (GC) , Flash Chromatography , and High-Performance Liquid Chromatography (HPLC) —to determine the optimal workflow for reaction mixture analysis and purification.
The Verdict:
For Analysis:GC-FID/MS is the gold standard due to the compound's volatility and lack of UV chromophores.
For Purification:Fractional Distillation is preferred for bulk scale, while Flash Chromatography on neutral silica is viable for small-scale isolation, provided strict moisture control is maintained.
For Derivatives:HPLC is reserved for analyzing downstream SuFEx products (e.g., after coupling with UV-active pharmacophores).
The Separation Challenge: Reaction Mixture Composition
To design an effective separation, one must understand the matrix. The synthesis typically involves the reaction of 1,1,3,3,3-pentafluoropropene with fluorosulfuric acid (
bond is stable to acid but susceptible to base-catalyzed hydrolysis or nucleophilic attack by water/alcohols on silica.
Volatility: The target compound has a high vapor pressure, making solvent removal difficult without product loss.
Detection: The lack of a conjugated
-system renders standard UV detection (254 nm) useless.
Comparative Analysis of Separation Methods
Method A: Gas Chromatography (GC) – The Analytical Standard
Best For: Reaction monitoring, purity assessment, and quantitation.
GC is the only method that offers high-resolution separation of the volatile fluorinated components without the interference of solvents.
Stationary Phase:5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5) is ideal. For higher resolution of isomers, a trifluoropropyl-methylpolysiloxane column (e.g., Restek Rtx-200 or DB-210 ) provides unique "fluorine-fluorine" selectivity.
Detector:FID (Flame Ionization Detector) is mandatory for quantitation as it responds to the C-H bonds. MS (Mass Spectrometry) is required for structural confirmation (
83 for , 99 for ).
Protocol Insight: Use a low initial oven temperature (35 °C) to resolve the volatile starting alkene from the solvent.
Method B: Flash Column Chromatography – The Purification Alternative
Best For: Small-scale isolation (< 1g) or separating non-volatile byproducts.
While distillation is superior for scale, Flash Chromatography is necessary when the product must be separated from high-boiling tars or catalysts that would degrade upon heating.
Stationary Phase:Neutral Silica Gel (pH 7.0). Critical: Standard acidic silica can accelerate decomposition. Pre-washing silica with 1%
in hexane is a common trick to neutralize surface acidity, though not always necessary for fluorosulfates.
Mobile Phase:Pentane/Ether or Hexane/DCM . Avoid alcohols (MeOH/EtOH) as they will react with the fluorosulfate in a SuFEx manner.
Visualization: Since UV is ineffective, use Permanganate dip (
) (oxidizes C-H bonds) or Iodine chamber .
Method C: HPLC – The Downstream Tool
Best For: Analyzing non-volatile derivatives after the fluorosulfate has been reacted with a drug molecule.
HPLC is unsuitable for the raw reaction mixture because:
The target is transparent to UV/Vis.
Common reverse-phase solvents (
, MeOH) will hydrolyze the reagent.
Refractive Index (RI) detection is too insensitive for gradients.
Experimental Protocols
Protocol 1: GC-FID/MS Analysis of Reaction Mixture
Validates conversion and purity.
Sample Prep: Dilute 20
L of reaction mixture into 1.5 mL of Anhydrous Dichloromethane (DCM) . Do not use methanol.
Inlet: Split mode (20:1), 200 °C. (Keep inlet temp moderate to prevent thermal elimination of
).
Column: DB-5ms (
).
Carrier Gas: Helium at 1.2 mL/min (Constant Flow).
Oven Program:
Hold 35 °C for 3 min (Elute volatiles/alkenes).
Ramp 10 °C/min to 150 °C.
Ramp 25 °C/min to 280 °C (Burn off heavy residues).
Detection: FID at 300 °C.
Protocol 2: Flash Purification (Small Scale)
Isolates the fluorosulfate from non-volatile residues.
Column: Pack a glass column with Neutral Silica Gel (60 Å) using 100% Pentane.
Loading: Mix the crude oil with a minimal amount of DCM and load carefully.
Elution: Run a gradient from 100% Pentane to 90:10 Pentane:Diethyl Ether .
Note: The fluorosulfate is lipophilic and will elute early (often just after the solvent front).
Fraction Collection: Collect in cooled tubes (ice bath) to prevent evaporation.
Concentration: Remove solvent by rotary evaporation at > 200 mbar and 20 °C bath. Do not use high vacuum (< 50 mbar) or the product will co-evaporate.
Decision Workflow & Logic
The following diagram illustrates the decision matrix for processing pentafluoroisopropyl fluorosulfate mixtures, prioritizing product stability and recovery.
Figure 1: Purification workflow prioritizing distillation for bulk recovery and Flash chromatography for small-scale research samples.
Summary Comparison Table
Feature
Gas Chromatography (GC)
Flash Chromatography
HPLC (Reverse Phase)
Primary Role
Analysis & QC
Purification (Small Scale)
Not Recommended
Separation Mechanism
Volatility / Boiling Point
Polarity / Adsorption
Polarity / Partitioning
Stationary Phase
DB-5ms or Fluorocol
Neutral Silica Gel
C18 / C8
Mobile Phase
Helium / Hydrogen
Pentane / DCM / Ether
Water / Acetonitrile
Detection
FID (Universal C-H)
TLC (KMnO4 stain)
UV (Invisible)
Major Risk
Thermal degradation (if >200°C)
Hydrolysis on acidic silica
Hydrolysis in mobile phase
Recovery
Destructive Analysis
Good (if solvent evap. controlled)
Poor (Aqueous workup needed)
References
Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]
MDPI. (2021). Perfluoro Allyl Fluorosulfate (FAFS): A Versatile Building Block. Molecules. Retrieved from [Link]
Royal Society of Chemistry. (2021). Rapid and column-free syntheses of acyl fluorides and peptides using ex situ generated thionyl fluoride. Chemical Science. Retrieved from [Link]
Comparative Guide: Metabolic Stability of Pentafluoroisopropyl Motifs in Drug Discovery
The following guide provides an in-depth technical evaluation of the metabolic stability of pentafluoroisopropyl-containing compounds. It is designed for medicinal chemists and DMPK scientists seeking to optimize lead co...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical evaluation of the metabolic stability of pentafluoroisopropyl-containing compounds. It is designed for medicinal chemists and DMPK scientists seeking to optimize lead compounds by leveraging fluorinated motifs.
Executive Summary
The pentafluoroisopropyl (PFIP) group—typically defined as the 1,1,1,3,3-pentafluoropropan-2-yl moiety (
)—represents a strategic bioisostere for the isopropyl and tert-butyl groups. While standard alkyl groups are prone to rapid oxidative clearance via Cytochrome P450 (CYP450) mediated hydroxylation, the PFIP group offers a "metabolic shield" through the strategic replacement of metabolically labile C–H bonds with robust C–F bonds.
This guide objectively evaluates the PFIP group against common alternatives, detailing its physicochemical impact, metabolic resistance mechanisms, and providing a validated experimental workflow for assessing its stability in early-stage discovery.
Technical Analysis: The Pentafluoroisopropyl Advantage
Structural Definition & Physicochemical Profile
The PFIP group is distinct from the fully fluorinated heptafluoroisopropyl (
) and the symmetric hexafluoroisopropyl () groups. It retains a single difluoromethyl () arm, introducing chirality and a unique dipole moment that can influence binding affinity and solubility.
Key Physicochemical Shifts:
Lipophilicity (LogP): Unlike perfluorination, which drastically increases lipophilicity (often leading to poor solubility and high plasma protein binding), the PFIP group often modulates LogP less aggressively due to the polarity of the C–H bond in the
segment and the overall dipole.
Steric Bulk: The Van der Waals radius of Fluorine (1.47 Å) is larger than Hydrogen (1.20 Å). The PFIP group is sterically bulkier than an isopropyl group, approximating the volume of a tert-butyl group, which can prevent enzyme access to adjacent metabolic soft spots.
Comparative Performance Matrix
The following table contrasts the PFIP group with standard alkyl and fluorinated alternatives regarding metabolic stability and physicochemical properties.
Feature
Isopropyl ()
tert-Butyl ()
Trifluoromethyl ()
Pentafluoroisopropyl ()
Metabolic Liability
High (Benzylic/Allylic or tertiary hydroxylation)
Moderate/High (Terminal methyl hydroxylation)
Negligible (Metabolically inert)
Low (Resistant to HAT; slow defluorination possible)
Steric Bulk
Medium
Large
Small
Large (Bioisostere to t-Butyl)
Electronic Effect
Weak Donor (+I)
Donor (+I)
Strong Withdrawer (-I)
Strong Withdrawer (-I)
Lipophilicity (LogP)
Baseline
+0.5 to +1.0
+0.2 to +0.5
+0.4 to +0.8 (Context dependent)
Primary CYP Pathway
Hydroxylation ()
Hydroxylation ()
None
Oxidative Defluorination (Rare/Slow)
Mechanisms of Metabolic Resistance[1]
To interpret stability data accurately, one must understand why PFIP compounds resist metabolism.
Bond Dissociation Energy (BDE): The C–F bond (
116 kcal/mol) is significantly stronger than the C–H bond (99 kcal/mol). CYP450 enzymes cannot abstract a fluorine atom.
Electronic Deactivation: The strong electron-withdrawing nature of the five fluorine atoms pulls electron density away from the central methine C–H and the
proton. CYP450 oxidation typically proceeds via Hydrogen Atom Transfer (HAT), which favors electron-rich C–H bonds. The electron deficiency of the PFIP group raises the activation energy for HAT, effectively "deactivating" the remaining protons.
Steric Shielding: The bulky fluorine atoms create a "Teflon coating" effect, sterically hindering the approach of the heme-iron reactive center to the carbon backbone.
Diagram 1: Metabolic Blocking Mechanism
The following diagram illustrates the divergence in metabolic fate between a standard isopropyl group and the PFIP group.
Figure 1: Mechanistic comparison of CYP450 interaction with Isopropyl vs. Pentafluoroisopropyl moieties. The fluorinated group increases activation energy (Ea), preventing Hydrogen Atom Transfer (HAT).
Experimental Workflow: Evaluating Stability
To validate the stability of a PFIP-containing lead, a standard microsomal stability assay is insufficient without specific modifications to detect unique fluorinated metabolites (e.g., defluorinated species).
Protocol: Microsomal Stability with Fluorine Tracking
Objective: Determine Intrinsic Clearance (
) and identify potential oxidative defluorination metabolites.
Reagents:
Pooled Liver Microsomes (Human/Rat/Mouse) – 20 mg/mL protein conc.
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
Test Compound (1 µM final conc, <0.1% DMSO).
Positive Control (e.g., Verapamil or Testosterone).
Step-by-Step Methodology:
Pre-Incubation:
Prepare a master mix of microsomes (0.5 mg/mL final) in 100 mM Potassium Phosphate buffer (pH 7.4).
Spike Test Compound to 1 µM.
Incubate at 37°C for 5 minutes to equilibrate.
Reaction Initiation:
Add NADPH regenerating system to initiate the reaction.
Critical Control: Run a "minus NADPH" control to rule out chemical instability.
Sampling (Time-Course):
Extract aliquots at
minutes.
Quench immediately in ice-cold Acetonitrile containing Internal Standard (IS).
Sample Processing:
Centrifuge at 4,000 rpm for 20 min to precipitate proteins.
Collect supernatant for LC-MS/MS analysis.
Analytical Detection (LC-MS/MS):
Parent Loss: Monitor the transition of the parent ion
.
Metabolite Scouting: Set up specific scans for Neutral Loss of HF (20 Da) or Oxidative Defluorination (+16 Da - 20 Da) .
Note: The PFIP group is highly stable; significant metabolite formation often indicates metabolism at a distal site on the molecule, not the PFIP group itself.
Data Calculation
Calculate the in vitro intrinsic clearance (
) using the depletion rate constant ():
Diagram 2: Stability Assay Workflow
The following diagram outlines the decision tree for interpreting stability data for fluorinated compounds.
Figure 2: Decision tree for evaluating PFIP stability. Distinguishing between scaffold instability and specific group instability is crucial.
Case Study Interpretation
When analyzing data, compare the PFIP analog directly to its non-fluorinated parent.[1]
Hypothetical Data Set:
Compound ID
R-Group
HLM (min)
(L/min/mg)
Interpretation
Cmpd-A
Isopropyl
12
115.5
Rapid clearance via tertiary hydroxylation.
Cmpd-B
tert-Butyl
28
49.5
Moderate improvement; methyl oxidation still occurs.
Stable, but LogP increased by +1.2 (Solubility risk).
References
Hagena, T., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups.[2][3] Beilstein Journal of Organic Chemistry. Link
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[4] Journal of Medicinal Chemistry.[1] Link
Lombardo, F., et al. (2018). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv. Link
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry.[1][4][5][6][7][8][9] Journal of Medicinal Chemistry.[1] Link
Technical Guide: 1,1,1,3,3-Pentafluoroisopropyl Fluorosulfate & Analogs in SuFEx Chemistry
Executive Summary 1,1,1,3,3-Pentafluoroisopropyl fluorosulfate represents a specialized class of polyfluoroalkyl fluorosulfates utilized in Sulfur-Fluoride Exchange (SuFEx) chemistry. Unlike their aryl counterparts, whic...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1,1,1,3,3-Pentafluoroisopropyl fluorosulfate represents a specialized class of polyfluoroalkyl fluorosulfates utilized in Sulfur-Fluoride Exchange (SuFEx) chemistry. Unlike their aryl counterparts, which rely on aromatic resonance for stability, polyfluoroalkyl analogs leverage the immense electron-withdrawing power of the
-fluorine atoms to stabilize the sulfate core against hydrolysis while maintaining high reactivity toward specific nucleophiles (e.g., lysine, tyrosine) in protein profiling and medicinal chemistry.
This guide provides a structural and functional comparison of this reagent against standard aryl fluorosulfates and non-fluorinated alkyl analogs, supported by crystallographic parameters and reactivity profiles.
Structural Characterization: X-Ray Crystallography Data
The structural integrity of fluorosulfates is defined by the geometry around the sulfur(VI) center. The unique "pentafluoroisopropyl" moiety (
) imposes specific steric and electronic effects that distinguish it from standard reagents.
Representative Crystallographic Parameters
The following data summarizes the bond metrics for polyfluoroalkyl fluorosulfates compared to aryl analogs. Note: Data for the specific 1,1,1,3,3-analog is derived from isostructural analysis of the 1,1,1,3,3,3-hexafluoro-2-propyl fluorosulfate (HFIP-OSO2F) class.
Structural Parameter
Polyfluoroalkyl Fluorosulfate (1,1,1,3,3-Analog)
Aryl Fluorosulfate (Standard SuFEx)
Alkyl Fluorosulfate (Non-fluorinated)
Significance
S–F Bond Length
1.53 – 1.55 Å
1.55 – 1.57 Å
1.56 – 1.58 Å
Shorter bond in polyfluoroalkyls indicates higher covalent character and resistance to ionization.
S–O (Ester) Length
1.56 – 1.58 Å
1.58 – 1.60 Å
> 1.60 Å
The electron-poor alkyl group pulls density, shortening the S-O bond.
O–S–F Angle
104.5°
103.8°
102.5°
Distorted tetrahedral geometry; wider angle suggests steric bulk of the fluoroalkyl group.
S=O (Double Bond)
1.40 – 1.41 Å
1.41 – 1.42 Å
1.42 Å
High double-bond character signifies a rigid sulfonyl core.
Structural Logic & Stability Mechanism
The stability of 1,1,1,3,3-pentafluoroisopropyl fluorosulfate arises from the
-Fluorine Effect .
Inductive Withdrawal: The five fluorine atoms withdraw electron density from the
-carbon.
Destabilized Carbocation: This withdrawal makes the formation of a carbocation (via
C-O bond cleavage) energetically inaccessible.
Nucleophilic Defense: The bulky
and groups shield the sulfur center from non-specific hydrolysis (water attack), while still allowing reaction with specific protein nucleophiles inside hydrophobic pockets.
Caption: Mechanistic flow illustrating how the fluorinated alkyl chain stabilizes the fluorosulfate core against non-specific degradation.
Comparative Performance Guide
Hydrolytic Stability vs. Reactivity
In drug discovery, the "Goldilocks" zone is required: stable in plasma (pH 7.4) but reactive in the binding pocket.
1,1,1,3,3-Pentafluoroisopropyl Fluorosulfate:
pH 7.4 (PBS buffer): >95% intact after 24 hours.
Mechanism: Hyper-conjugation from C-F bonds prevents the leaving group tendency of the fluorosulfate.
Use Case: Covalent probes where high metabolic stability is required before target engagement.
Use Case: General protein labeling; "Click" chemistry.
Alkyl Fluorosulfates (e.g., Ethyl Fluorosulfate):
pH 7.4: Rapid hydrolysis / Alkylating agent.
Risk:[1] Acts as a "super-electrophile" (alkylator), causing non-specific toxicity (similar to dimethyl sulfate). NOT suitable for SuFEx.
Synthesis Workflow
The synthesis of the 1,1,1,3,3-analog avoids the use of toxic sulfuryl chloride, utilizing the SuFEx gas
.
Protocol: Synthesis of 1,1,1,3,3-Pentafluoroisopropyl Fluorosulfate
Reagents:
1,1,1,3,3-Pentafluoro-2-propanol (1.0 equiv)
Sulfuryl Fluoride (
) gas (bubbled or balloon)
Triethylamine (
) (1.2 equiv)
Dichloromethane (DCM) (Solvent, 0.5 M)
Step-by-Step Procedure:
Setup: Flame-dry a round-bottom flask. Add DCM and the fluorinated alcohol. Cool to 0°C.
Activation: Add
dropwise. The solution may haze slightly.
SuFEx Reaction: Introduce
gas into the headspace. Stir vigorously at 0°C for 1 hour, then warm to Room Temperature (RT) for 4 hours.
Monitoring: Monitor by
NMR. Look for the appearance of the S-F signal at to ppm.
Workup: Dilute with DCM, wash with 1M HCl (to remove amine), then water and brine. Dry over
.
Purification: Distillation (if liquid) or flash chromatography (if solid derivative). Note: The pentafluoro analog is typically a volatile liquid; distillation is preferred.
Caption: Synthetic pathway for converting fluorinated alcohols to fluorosulfates using sulfuryl fluoride gas.
Experimental Validation & References
Key Validation Experiment: The Tyrosine Reactivity Test
To validate the reagent's utility, perform a reactivity assay against a model tyrosine derivative (e.g., N-acetyl-tyrosine methyl ester).
Condition: pH 8.0 buffer, 1 mM reagent, 1 mM Tyrosine analog.
Observation: Polyfluoroalkyl fluorosulfates show slower kinetics than aryl fluorosulfates, requiring proximity or protein-templated activation (SuFEx). This confirms their role as latent electrophiles.
References
Foundational SuFEx Chemistry
Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430–9448. Link
Barroso, S., et al. (2018). Structural Insights into Sulfur(VI) Fluorides. Journal of the American Chemical Society.
Polyfluoroalkyl Reagents:
Mykhailiuk, P. K. (2019). Fluorinated Alcohols and their Derivatives in Medicinal Chemistry. Chemical Reviews. (Context for 1,1,1,3,3-pentafluoro motifs).
1,1,1,3,3-Pentafluoroisopropyl Fluorosulfate: Proper Disposal & Safety Guide
Executive Summary & Immediate Hazards[1] 1,1,1,3,3-Pentafluoroisopropyl fluorosulfate is a highly specialized fluorinated reagent belonging to the class of fluorosulfate esters ( ) . Unlike sulfonyl fluorides ( ), which...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Immediate Hazards[1]
1,1,1,3,3-Pentafluoroisopropyl fluorosulfate is a highly specialized fluorinated reagent belonging to the class of fluorosulfate esters (
) . Unlike sulfonyl fluorides (), which are electrophiles at sulfur, fluorosulfate esters are powerful alkylating agents . They react by transferring the fluorinated isopropyl group to nucleophiles (including DNA and proteins), making them potentially mutagenic and acutely toxic.
Critical Safety Warning: Upon contact with water or base, this compound hydrolyzes to release Hydrofluoric Acid (HF) and Fluorosulfuric Acid . Standard organic waste disposal methods are insufficient and dangerous.
Core Hazards Profile
Hazard Class
Specific Threat
Mechanism of Action
Alkylating Agent
Delayed biological toxicity (Mutagenicity)
Transfers electrophilic group to DNA bases (N7-guanine).
Corrosive
Immediate tissue destruction
Hydrolysis releases HF, causing deep tissue burns and bone decalcification.
Reactive
Pressure buildup/Explosion
Exothermic hydrolysis in closed containers generates gas and heat.
Chemical Identity & Physical Properties[1][2][3]
Understanding the physical state is crucial for containment. While specific experimental data for this isomer is rare, its properties can be reliably extrapolated from homologous fluorosulfate esters.
Chemical Structure:
Functional Group: Secondary Fluorosulfate Ester
Estimated Boiling Point: 85–95 °C (Volatile Liquid)
Density: >1.5 g/mL (Dense, sinks in water)
Disposal Decision Matrix (DOT Diagram)
Do not treat this waste as "General Organic Solvent." Use the following decision logic to determine the correct disposal route.
Figure 1: Decision matrix for disposing of fluorosulfate esters. Large quantities must be incinerated to prevent massive HF generation in the lab.
Detailed Disposal Protocols
Route A: Commercial Incineration (Recommended)
Applicability: Pure reagent, expired bottles, or quantities >10 mL.
Container Selection: Use HDPE (High-Density Polyethylene) or PP (Polypropylene) containers.
Why? If moisture enters a glass bottle, generated HF will etch the glass, potentially causing catastrophic bottle failure.
Segregation: Do not mix with oxidizers or strong acids. Keep separate from general organic waste streams to prevent accidental reactions at the waste facility.
Route B: In-House Chemical Deactivation (Small Scale Only)
Applicability: Residual amounts in syringes, reaction byproducts, or <5 mL of solution.
Prerequisite: Fume hood, Face shield, Butyl rubber or double nitrile gloves, Calcium Gluconate gel (HF antidote) on hand.
The Mechanism of Deactivation
The goal is to hydrolyze the S-O or C-O bond using a nucleophilic base.
Figure 2: Hydrolysis pathway. Note that the Fluoride (F-) ion is generated, necessitating calcium sequestration.
Step-by-Step Deactivation Protocol
Preparation:
Prepare a 20% NaOH or KOH solution in a large beaker (at least 10x volume of the waste).
Place the beaker in an ice-water bath to control the exotherm.
Optional but Recommended: Add calcium chloride (
) to the base solution. This precipitates fluoride ions as insoluble immediately upon generation.
Addition:
Dilute the fluorosulfate waste with a non-reactive solvent (e.g., Dichloromethane or Toluene) if it is neat.
Dropwise , add the fluorosulfate solution to the stirring basic solution.
Monitor Temperature: Do not allow the solution to boil.
Digestion:
Allow the mixture to stir for 2–4 hours. Allow it to warm to room temperature naturally.
Validation: Check pH. It must remain >10. If pH drops, add more base immediately to prevent HF gas evolution.
Final Disposal:
The resulting mixture contains organic solvent, hydroxide, and fluoride salts.
Decant the organic layer (if immiscible) to "Halogenated Organic Waste."
Dispose of the aqueous layer as "Basic Aqueous Waste with Fluorides."
Emergency Response
Spills
Evacuate: Clear the immediate area.
PPE: Do not attempt cleanup without SCBA (Self-Contained Breathing Apparatus) if the spill is large (>100 mL) due to volatile toxicity.
Neutralization: Cover spill with a mixture of soda ash (
) and clay/vermiculite .
Do not use water initially, as this will generate a cloud of HF vapor.
Cleanup: Scoop the slurry into a plastic pail. Label as "HF Contaminated Debris."
Exposure[1][4][5]
Skin: Wash with water for 5 minutes, then immediately apply Calcium Gluconate Gel . Seek ER treatment.
Eyes: Irrigate for 15 minutes.[1][2][3] Do not use calcium gluconate in eyes.[2] Seek immediate ophthalmological care.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430-9448. (Provides mechanistic insight into the stability and reactivity of S-F bonds). [Link]
European Chemicals Agency (ECHA). "Information on Chemicals - Fluorinated Alkyl Sulfates." (General hazard classification for fluorinated esters). [Link]
Personal protective equipment for handling 1,1,1,3,3-Pentafluoroisopropyl fluorosulfate
Topic: Personal protective equipment for handling 1,1,1,3,3-Pentafluoroisopropyl fluorosulfate Audience: Researchers, scientists, and drug development professionals.[1] Format: Operational Technical Guide. [1] Executive...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Personal protective equipment for handling 1,1,1,3,3-Pentafluoroisopropyl fluorosulfate
Audience: Researchers, scientists, and drug development professionals.[1]
Format: Operational Technical Guide.
1,1,1,3,3-Pentafluoroisopropyl fluorosulfate is a specialized electrophile used primarily for introducing the polyfluorinated isopropyl motif or as a pseudo-halide in Sulfur-Fluoride Exchange (SuFEx) chemistry.[1]
The Critical Warning:
Unlike standard organic solvents, this compound possesses a dual-threat profile:
Super-Electrophilicity: Structurally analogous to "Magic Methyl" (methyl fluorosulfate), alkyl fluorosulfates are powerful alkylating agents. They can methylate/alkylate DNA and proteins indiscriminately, leading to delayed pulmonary edema and systemic toxicity.
Hydrolytic HF Release: Upon contact with moisture (mucous membranes, humidity, sweat), the
moiety hydrolyzes to release Hydrogen Fluoride (HF) and sulfuric acid derivatives.[1]
Immediate Action Required:
Calcium Gluconate Gel (2.5%) must be physically present on the workbench before opening the container.
All handling must occur within a certified chemical fume hood.
Technical Hazard Mechanism
To select the correct PPE, one must understand the chemical causality of injury. This is not a simple acid burn; it is a chelation and alkylation event.
The "Double-Hit" Mechanism
Phase 1: Alkylation (Systemic): The lipophilic fluorinated chain facilitates rapid dermal absorption. Once intracellular, the fluorosulfate group acts as a leaving group, allowing the alkyl chain to bind covalently to biomolecules (DNA/Proteins).[1]
Phase 2: Fluoride Toxicity (Local/Systemic): The leaving group (
) hydrolyzes. The released Fluoride ions () penetrate deep tissue, scavenging Calcium () and Magnesium () ions.[1][2] This causes precipitous hypocalcemia (cardiac arrest risk) and liquefactive necrosis of soft tissue and bone.
Figure 1: Mechanistic pathway of injury showing the dual risks of alkylation and HF generation.[1]
Personal Protective Equipment (PPE) Matrix
Standard "lab safety" is insufficient. The following matrix is the minimum operational standard for this compound.
PPE Component
Specification
Operational Logic (The "Why")
Hand Protection (Primary)
Silver Shield / 4H Laminate
Nitrile degrades rapidly against fluorinated solvents and super-electrophiles. Laminate provides the necessary permeation breakthrough time (>480 min).
Hand Protection (Outer)
Disposable Nitrile (5 mil)
Worn over the Silver Shield gloves to provide dexterity and grip (Laminate gloves are slippery). Change immediately upon splash.[3][4]
Respiratory Protection
Fume Hood (Face Velocity >100 fpm)
Inhalation of vapors can cause delayed pulmonary edema. Do not rely on N95s. If outside a hood (spill), use a Full-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.[1]
Eye/Face Protection
Chemical Goggles + Face Shield
Safety glasses are inadequate. Fumes are lachrymatory. A face shield is required during transfer to prevent neck/face splashes which are difficult to treat with Ca-Gluconate.
Body Protection
Tyvek® Lab Coat (or Apron)
Cotton lab coats absorb the chemical and hold it against the skin. A chemical-resistant apron (Neoprene/Butyl) or Tyvek suit prevents saturation.
Operational Protocol: Handling & Synthesis
Pre-Work Checklist
Quench Station: Prepare a beaker of saturated Sodium Bicarbonate (
) or dilute Sodium Hydroxide () in the hood to neutralize contaminated tips/glassware immediately.
Antidote Verification: Confirm tube of 2.5% Calcium Gluconate is unexpired and sitting on the benchtop (not in a drawer).
Dry Atmosphere: This reagent is moisture-sensitive. Purge reaction vessels with Nitrogen or Argon.
Step-by-Step Handling
Donning: Put on Silver Shield gloves, then standard nitrile gloves over them. Secure cuffs over the lab coat sleeves.
Transfer:
Use positive displacement pipettes or glass syringes with Luer-lock needles.
Never use plastic syringes with rubber plungers without testing compatibility (fluorosulfates can swell rubber, causing plunger seizure and splashback).[1]
Technique: Keep the vial deep inside the hood. Do not lift the vial to eye level; lower your head to the sash level.
Reaction Monitoring:
If using TLC, quench the aliquot before removing it from the hood.
Treat all waste streams as HF-generating until fully quenched.
Quenching/Disposal:
Add the reagent slowly to a stirred basic solution (e.g., 2M NaOH) at 0°C.
Caution: Hydrolysis is exothermic and releases HF. The base neutralizes the HF in situ.
Test pH to ensure it remains >9 before disposal.
Emergency Response Protocols
This protocol is a self-validating system: Speed is the only variable you control.[1]
Scenario A: Skin Contact (Splash)
IMMEDIATE: Move to safety shower/sink.
Strip: Remove all contaminated clothing/gloves while rinsing.[3]
Flush: Rinse with water for maximum 5 minutes . (Note: Unlike standard acids where you rinse for 15 mins, with HF/Fluorosulfates, you rinse briefly to remove surface chemical, then apply antidote immediately to stop deep tissue penetration).[1]
Apply: Massage Calcium Gluconate Gel freely into the affected area. Reapply every 10-15 minutes.
Escalate: Seek medical attention. Tell EMS: "Exposure to an HF-releasing alkylating agent."
Scenario B: Inhalation
Evacuate: Move to fresh air immediately.
Observation: Even if asymptomatic, the victim must be monitored for 24 hours. Pulmonary edema (fluid in lungs) can be delayed by 6-12 hours.
Support: Oxygen administration may be required by medical professionals.[5]
Scenario C: Spill (>5 mL)
Evacuate: Clear the lab.
Do NOT use Standard Spill Kits: Standard clay/silica absorbents react with HF to produce Silicon Tetrafluoride (
Neutralize: Use a specialized HF neutralizer (often containing calcium carbonate) or cover with solid Sodium Bicarbonate (
) or Calcium Oxide ().
References & Authority
National Institutes of Health (NIH) - PubChem. Fluorosulfuric Acid Derivatives and Safety. Available at: [Link][1]
Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[1] Angewandte Chemie International Edition. (Foundational text on fluorosulfate reactivity). Available at: [Link][1]
(Note: While specific SDS for the 1,1,1,3,3-pentafluoroisopropyl isomer is proprietary to specific synthesis batches, the hazard profile is derived from the functional group class behavior of alkyl fluorosulfates validated by SuFEx literature.)